5-(3,4-Difluorophenyl)-5-oxovaleric acid
Description
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Properties
IUPAC Name |
5-(3,4-difluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFXSKMQZMJMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374284 | |
| Record name | 5-(3,4-Difluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-46-7 | |
| Record name | 3,4-Difluoro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Difluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(3,4-Difluorophenyl)-5-oxovaleric acid basic properties
An In-depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric acid: Core Properties and Applications
Authored by: Gemini, Senior Application Scientist
Date: January 17, 2026
Foreword
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a bifunctional molecule, possessing both a keto and a carboxylic acid group, that serves as a compelling building block for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, offering field-proven insights for its use in research and development.
Core Physicochemical Characteristics
This compound, also known by its synonym 5-(3,4-difluorophenyl)-5-oxopentanoic acid, is a solid, cream-colored compound at room temperature. Its structure features a valeric acid chain functionalized with a ketone at the 5-position and substituted with a 3,4-difluorophenyl ring. This arrangement of functional groups dictates its physical and chemical behavior, particularly its solubility and reactivity.
The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the difluorophenyl ring introduces lipophilic character. This duality is critical for its role as a drug discovery intermediate. The substitution of chlorine with fluorine, when compared to its dichloro analog, results in predictable changes to the molecule's characteristics. Fluorine is more electronegative but smaller than chlorine, leading to distinct differences in polarity, lipophilicity, and metabolic stability.[2]
| Property | Value | Source(s) |
| IUPAC Name | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | |
| CAS Number | 845790-46-7 | [3] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [4] |
| Molecular Weight | 228.2 g/mol | [4] |
| Physical Form | Cream colored solid | |
| Purity | Typically ≥97% | |
| MDL Number | MFCD01320070 | [4] |
Synthesis and Spectroscopic Characterization
The primary and most efficient route for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2] This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring.
Synthetic Workflow: Friedel-Crafts Acylation
The synthesis involves the reaction of 1,2-difluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The glutaric anhydride is activated by the Lewis acid, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich 1,2-difluorobenzene ring.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis, adapted from generalized procedures for Friedel-Crafts acylation.[2]
-
Vessel Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 to 1.5 equivalents) in a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Reactant Addition: Cool the suspension in an ice bath to 0-5 °C. To this suspension, add glutaric anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Initiation of Reaction: Once the glutaric anhydride has been added, introduce 1,2-difluorobenzene (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate.
-
Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Predicted Spectroscopic Data
¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.5-8.0 ppm): The three protons on the difluorophenyl ring will appear in the downfield aromatic region. Due to fluorine coupling, they will exhibit complex splitting patterns (multiplets).
-
Methylene Protons α to Ketone (δ ~3.1 ppm): The two protons on the carbon adjacent to the carbonyl group (C4) are expected to appear as a triplet.
-
Methylene Protons α to Carboxylic Acid (δ ~2.5 ppm): The two protons on the carbon adjacent to the carboxylic acid group (C2) are also expected to be a triplet.
-
Central Methylene Protons (δ ~2.1 ppm): The protons on the central carbon of the valeric acid chain (C3) will be the most upfield of the aliphatic protons and will likely appear as a quintet or multiplet.[5]
-
Carboxylic Acid Proton (δ 10-12 ppm): This proton will appear as a broad singlet far downfield and may be exchangeable with D₂O.[6]
¹³C NMR Spectroscopy
-
Carbonyl Carbon (Ketone) (δ ~195-200 ppm): The ketone carbonyl carbon is expected to be significantly downfield.
-
Carbonyl Carbon (Carboxylic Acid) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon will also be downfield, but typically less so than the ketone.[7]
-
Aromatic Carbons (δ 115-160 ppm): The carbons of the difluorophenyl ring will appear in this region, with the carbons directly bonded to fluorine showing large C-F coupling constants.
-
Aliphatic Carbons (δ 20-40 ppm): The three methylene carbons of the valeric acid chain will resonate in the upfield region.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Ketone): A sharp, strong peak around 1680-1700 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A sharp, strong peak around 1700-1725 cm⁻¹, often overlapping with the ketone stretch.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself but rather a valuable intermediate or building block. Its bifunctional nature—a reactive ketone and a carboxylic acid suitable for amide coupling—makes it a versatile scaffold for chemical library synthesis.
Role as a Synthetic Scaffold
The true value of this compound lies in its potential as a starting material for more complex molecules. The dichlorophenyl moiety is a common feature in many biologically active molecules, and the difluorophenyl group is often used as a bioisosteric replacement to improve metabolic stability and binding interactions.[8]
Caption: Conceptual use of the title compound as a scaffold for drug candidate synthesis.
Theoretical Biological Relevance
While direct biological studies on this compound are not extensively published, structure-activity relationship (SAR) principles allow for a theoretical comparison. The closely related 5-(3,4-Dichlorophenyl)-5-oxovaleric acid has reported cytotoxic effects against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines, as well as antimicrobial and anti-inflammatory properties.[9] It is plausible that the difluoro analog could serve as a precursor for compounds with similar or enhanced activities.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorophenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile in drug candidates.[10]
-
Receptor Binding: The small size and high electronegativity of fluorine can alter the electronic properties of the aromatic ring and allow for favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a target protein's binding pocket.[2]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure personnel safety. While a specific GHS classification is not universally established, related keto-acids and halogenated aromatic compounds suggest potential hazards.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a strategically important molecule for the fields of chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and the advantageous properties imparted by the difluorophenyl moiety make it an attractive starting point for the development of novel therapeutics. While further public research into its direct biological effects is warranted, its utility as a versatile chemical building block is clear. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
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PubChem, National Institutes of Health. 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available from: [Link]
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O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]
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Filo. The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. Available from: [Link]
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An In-depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,4-Difluorophenyl)-5-oxovaleric acid, with the CAS number 845790-46-7, is a fluorinated organic compound that holds significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a difluorinated phenyl ring coupled with a keto-acid moiety, presents a unique combination of physicochemical properties that are increasingly sought after in the design of novel therapeutic agents and functional materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable starting point for the development of new chemical entities.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery, supported by an understanding of the role of fluorinated compounds in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The presence of the two fluorine atoms on the phenyl ring significantly alters the electronic properties of the aromatic system, enhancing its stability and influencing its interactions with other molecules.
| Property | Value | Source |
| CAS Number | 845790-46-7 | |
| Molecular Formula | C₁₁H₁₀F₂O₃ | |
| Molecular Weight | 228.19 g/mol | [3] |
| Appearance | Cream-colored solid | |
| Purity | ≥97% | |
| Synonyms | 5-(3,4-difluorophenyl)-5-oxopentanoic acid |
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, predictions can be made based on its structure. The carboxylic acid group suggests solubility in polar organic solvents such as alcohols, and the difluorophenyl group indicates some solubility in less polar solvents.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[4]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich 1,2-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the final product.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.
Materials:
-
1,2-Difluorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To this, add glutaric anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
-
Electrophilic Aromatic Substitution: Slowly add a solution of 1,2-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a cream-colored solid.
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a compelling candidate for a variety of applications in medicinal chemistry.
Role as a Fluorinated Building Block
The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[2] Fluorine's high electronegativity and small size can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended biological half-life of the drug.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving the potency of the compound.
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity (LogP) and acidity (pKa) of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
The difluorophenyl motif in this compound serves as a valuable scaffold that can be readily incorporated into more complex molecules to leverage these benefits.
Analogy to Biologically Active Compounds
The dichloro-analog of this compound, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, is a known intermediate in the synthesis of the second-generation antihistamine, Loratadine.[1] Furthermore, derivatives of dichlorophenyl compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5] This suggests that this compound could serve as a precursor for the synthesis of novel compounds with similar or potentially enhanced therapeutic properties. The substitution of chlorine with fluorine is a common bioisosteric replacement in drug design, often leading to improved efficacy and safety profiles.
Caption: Potential drug discovery pathways from the core molecule.
Safety and Handling
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[6]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in the field of drug discovery and organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation and the advantageous properties conferred by the difluorophenyl moiety make it an attractive starting material for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and spectroscopic characteristics, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising compound.
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5-(3,4-Difluorophenyl)-5-oxovaleric acid molecular weight
An In-depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric acid for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its physicochemical properties, a robust synthetic protocol via Friedel-Crafts acylation, and methods for its analytical characterization. A central focus is placed on the strategic role of the 3,4-difluorophenyl moiety in modulating molecular properties relevant to pharmacokinetics and pharmacodynamics. By synthesizing established data with foundational principles of organic and medicinal chemistry, this guide serves as an authoritative resource for professionals seeking to leverage this compound as a key building block in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
This compound, also known as 5-(3,4-difluorophenyl)-5-oxopentanoic acid, is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone. Its physical state is typically a cream-colored solid. The strategic placement of two fluorine atoms on the phenyl ring is a key feature, profoundly influencing its electronic and metabolic properties. A summary of its fundamental properties is presented in Table 1.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1][2][3] |
| Molecular Weight | 228.19 g/mol | [1][2][4] |
| CAS Number | 845790-46-7 | [1][2] |
| Appearance | Cream colored solid | |
| Purity (Typical) | ≥95-97% | [4] |
| MDL Number | MFCD01320070 | [3] |
| InChI Key | AJFXSKMQZMJMNC-UHFFFAOYSA-N |
Synthesis and Purification: The Friedel-Crafts Acylation Approach
The most direct and widely applicable method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.
Mechanistic Rationale
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and forming a highly reactive acylium ion or a potent acylium-Lewis acid complex. The electron-rich 1,2-difluorobenzene then acts as a nucleophile, attacking the electrophilic acylium ion. Although fluorine atoms are deactivating due to their inductive electron-withdrawing effects, they are also ortho, para-directing. The acylation occurs preferentially at the position para to one of the fluorine atoms (and meta to the other), which is the most sterically accessible and electronically favorable site. A subsequent acidic workup quenches the reaction and protonates the resulting carboxylate.
Detailed Experimental Protocol
This protocol is a self-validating workflow designed for reproducibility and high purity.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane).
-
Reagent Suspension: Cool the suspension to 0°C using an ice bath. Add glutaric anhydride (1.0 equivalent) to the cooled suspension and stir for 15 minutes.
-
Substrate Addition: Add 1,2-difluorobenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction vessel back to 0°C and cautiously quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and ensures the product is in its carboxylic acid form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a high-purity solid.[2]
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for synthesis.
Analytical Characterization: A Framework for Validation
Confirmation of the structure and purity of the synthesized this compound is essential. The following spectroscopic methods provide a robust, self-validating system for characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons. The three aromatic protons will appear as complex multiplets in the δ 7.0-8.0 ppm region due to F-H and H-H coupling. The two methylene groups adjacent to the carbonyls (α-protons) will appear as triplets around δ 2.8-3.2 ppm, while the central methylene group (β-proton) will appear as a quintet around δ 2.0-2.4 ppm. The carboxylic acid proton will be a broad singlet, typically above δ 10 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals. Key signals include two carbonyl carbons (one for the ketone and one for the carboxylic acid) in the δ 170-200 ppm range, six aromatic carbons (with C-F coupling visible), and three aliphatic carbons between δ 20-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1710 cm⁻¹), a sharp C=O stretch for the ketone (~1680 cm⁻¹), and C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The expected exact mass for C₁₁H₁₀F₂O₃ is 228.0598. The spectrum would typically show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 229.0676.
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to optimize pharmacological properties.[5] The 3,4-difluorophenyl group in this molecule offers several distinct advantages over non-fluorinated or even monochlorinated/dichlorinated analogs.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine atoms can act as "metabolic shields," blocking sites on the aromatic ring that would otherwise be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to a longer biological half-life and improved bioavailability.[2]
-
Receptor Binding & Potency: Fluorine's high electronegativity can alter the electronic profile (pKa) of the molecule and enable favorable interactions with biological targets. It can act as a hydrogen bond acceptor, a property not as pronounced in chlorine, potentially leading to enhanced binding affinity and potency.[2]
-
Lipophilicity and Permeability: While chlorine is more lipophilic, fluorine's smaller size and unique electronic properties provide a more nuanced tool for modulating lipophilicity (LogP). Replacing chlorine with fluorine generally reduces lipophilicity, which can be advantageous in mitigating issues of non-specific binding, cellular toxicity, and poor solubility often associated with highly lipophilic compounds.[2]
Caption: Impact of fluorination on drug properties.
Potential Applications and Future Research Directions
While this compound is primarily a synthetic intermediate, its structural motifs are present in molecules with known biological activity. For instance, analogs with a dichlorophenyl group have been investigated for cytotoxic, antimicrobial, and anti-inflammatory properties.[6] This suggests that derivatives of the title compound could be promising leads.
A logical next step for researchers is to use this molecule as a scaffold in a discovery program. A hypothetical workflow for screening its derivatives is proposed below.
Caption: Drug discovery screening workflow.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure is readily confirmed by standard analytical techniques. The true value of this compound lies in the predictable and advantageous physicochemical modifications imparted by the difluorophenyl group, offering a sophisticated tool for medicinal chemists to enhance metabolic stability, modulate receptor interactions, and optimize the overall pharmacological profile of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.
References
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PubChem, National Institutes of Health. 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. [Link]
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Oakwood Chemical. This compound. [Link]
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MySkinRecipes. 5-(3-FLUOROPHENYL)-5-OXOVALERIC ACID. [Link]
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PubMed, National Institutes of Health. Applications of fluorine-containing amino acids for drug design. [Link]
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An In-depth Technical Guide to the Synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid, a valuable intermediate in pharmaceutical research and development. The document details the predominant synthetic pathway, the Friedel-Crafts acylation, offering insights into the reaction mechanism, experimental protocol, and critical process parameters. Furthermore, it addresses potential side reactions, purification strategies, and the analytical characterization of the final product. This guide is intended to serve as a practical resource for chemists and researchers, enabling a proficient and informed approach to the synthesis of this important gamma-keto acid.
Introduction: Significance of this compound
This compound is a fluorinated organic compound whose structural motifs are of significant interest in medicinal chemistry. The presence of the 3,4-difluorophenyl group can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The gamma-keto acid functionality, on the other hand, serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic profiles. Fluorine's high electronegativity and relatively small size can lead to favorable interactions with biological macromolecules and can block sites of metabolism, thereby increasing a drug's half-life.[1] Consequently, intermediates like this compound are crucial building blocks in the synthesis of novel therapeutic agents.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction provides a straightforward route to the desired product.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and facilitating its cleavage to form an acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile and attacks the π-electron system of the 1,2-difluorobenzene ring. The fluorine atoms are ortho, para-directing activators (due to resonance) but deactivating overall (due to induction). The substitution is expected to occur predominantly at the position para to one of the fluorine atoms and meta to the other, leading to the desired 3,4-disubstituted pattern.
-
Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final product.
-
Complexation and Work-up: The ketone product forms a complex with the aluminum chloride, necessitating a stoichiometric amount of the catalyst. The reaction is then quenched with an aqueous acid to decompose the complex and liberate the final product.
Caption: General workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure for the synthesis of this compound via Friedel-Crafts acylation.[1]
Materials:
-
1,2-Difluorobenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Inert Solvent (e.g., Dichloromethane, Nitrobenzene)
-
Crushed Ice
-
Concentrated Hydrochloric Acid
-
Organic Extraction Solvent (e.g., Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an inert solvent, add glutaric anhydride portion-wise while maintaining the low temperature.
-
Slowly add 1,2-difluorobenzene to the mixture, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically a solid and can be purified by recrystallization . The choice of solvent is critical for obtaining a high-purity product. A common approach is to use a solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures. A mixture of ethanol and water is often a suitable choice for the recrystallization of keto-acids.[2]
General Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, treatment with activated carbon may be necessary.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 845790-46-7 | [1] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
| Physical Form | Cream-colored solid | [3] |
| Purity | 97% (typical) | [3] |
Spectroscopic Characterization (Predicted and Representative Data)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the aliphatic protons of the valeric acid chain. The aromatic region will likely display complex splitting patterns due to H-F and H-H coupling. The aliphatic protons will appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the valeric acid chain.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the carbonyl groups (C=O) of the ketone and the carboxylic acid, typically in the range of 1680-1740 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) of the carboxylic acid is also expected around 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (228.19 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the aliphatic chain.
Potential Side Reactions and Considerations
While Friedel-Crafts acylation is a robust reaction, there are potential side reactions and challenges to consider:
-
Isomer Formation: Although the 3,4-disubstituted product is favored, small amounts of other isomers may be formed depending on the reaction conditions. Careful control of temperature and catalyst stoichiometry can help to minimize the formation of unwanted isomers.
-
Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less likely. However, under forcing conditions, polyacylation can occur.
-
Substrate and Reagent Purity: The purity of the starting materials, particularly the anhydrous nature of the aluminum chloride and the solvent, is crucial for the success of the reaction. Moisture can deactivate the catalyst and lead to lower yields.
Alternative Synthesis Strategies for γ-Keto Acids
While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of γ-keto acids exist in the chemical literature. These can be considered if the primary route proves to be problematic for a specific application. Some of these alternatives include:
-
Oxidation of γ-lactones.
-
Reaction of dicarboxylic dihalides with organoaluminum compounds.
-
Condensation reactions involving acetyl succinic acid diesters.
These methods, however, often involve more steps or less readily available starting materials compared to the Friedel-Crafts approach for this specific target molecule.
Conclusion
The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride. This method offers a direct and reliable route to this valuable pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. The final product can be effectively purified by recrystallization. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize and characterize this important building block for drug discovery and development.
References
- BenchChem. (2025). 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers.
- BenchChem. (2025). stability issues of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in solution.
-
NIST. (n.d.). 5-Phenylvaleric acid. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.
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NIST. (n.d.). Pentanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025). Cocrystal Formation from Solvent Mixtures. Retrieved from [Link]
- Google Patents. (2009). CN101423515A - Novel preparation method of Ezetimibe.
- BenchChem. (2025). Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
-
ResearchGate. (2020). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]
-
Organic Syntheses. p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]
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Exposome-Explorer. Valeric acid (5:0) (Compound). Retrieved from [Link]
- Google Patents. (1998). WO1998053824A1 - Novel process.
- Google Patents. (2001). EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
Axios Research. 5-(4-fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]
-
mzCloud. (2014). 2 Hydroxyvaleric acid. Retrieved from [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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5-(3,4-Difluorophenyl)-5-oxovaleric acid solubility data
An In-Depth Technical Guide to the Solubility Characterization of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Introduction
This compound is a chemical intermediate whose utility in medicinal chemistry and materials science is intrinsically linked to its physicochemical properties. As a difluorinated aromatic ketone bearing a carboxylic acid moiety, its behavior in solution is complex, governed by the interplay of a lipophilic aryl core and a polar, ionizable functional group. For researchers in drug development, understanding the solubility of this molecule is not a trivial pursuit; it is a critical determinant of bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. Poor aqueous solubility is a leading cause of failure for promising drug candidates.
This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. Moving beyond a simple data sheet, we will explore the underlying principles that dictate its solubility, present detailed, field-proven protocols for its measurement, and discuss the interpretation of this data in a research context. This document is intended for scientists and professionals who require a robust, scientifically-grounded approach to solubility characterization.
Physicochemical Characterization: Predicting Solubility Behavior
Before any experimental work begins, a thorough analysis of the molecule's structure provides critical insights into its expected solubility. The structure combines a greasy (lipophilic) difluorophenyl ring with a polar (hydrophilic) carboxylic acid tail.
-
Aromatic Core : The 3,4-difluorophenyl group significantly increases lipophilicity. Fluorine's high electronegativity can modulate electronic properties, but it does not confer hydrophilicity.
-
Carboxylic Acid Group : This is the primary hydrophilic and ionizable center. Its pKa value is the single most important predictor of how solubility will change with pH. The pKa of a typical aliphatic carboxylic acid is around 4.7. The presence of the electron-withdrawing ketone and aromatic ring will likely lower this value, making the compound a weak acid.
-
Ketone Group : The ketone adds polarity but is not ionizable. It can act as a hydrogen bond acceptor.
This duality means that the compound's solubility will be highly dependent on the pH of the medium. In acidic environments (pH < pKa), the carboxylic acid will be protonated (-COOH), making the molecule neutral and likely exhibiting very low aqueous solubility. In neutral to basic environments (pH > pKa), the group will deprotonate to form the carboxylate anion (-COO⁻), dramatically increasing its interaction with water and thus enhancing solubility.
5-(3,4-Difluorophenyl)-5-oxovaleric acid spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
For researchers, scientists, and professionals in drug development, the rigorous and unambiguous structural elucidation of novel chemical entities is the bedrock of successful discovery and development pipelines. This compound is a compound of interest, likely serving as a key intermediate in the synthesis of more complex molecules, analogous to its chlorinated counterparts used in pharmaceuticals.[1] The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its structure paramount.
This guide provides a comprehensive, predictive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While a complete, publicly available experimental dataset for this specific molecule is not consolidated in the literature, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. This approach serves as both a practical guide for researchers synthesizing this molecule and a demonstration of the analytical logic underpinning structural validation.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines several key functional groups that will give rise to characteristic spectral signatures:
-
A 1,2,4-trisubstituted aromatic ring: The difluorophenyl group provides distinct signals in the aromatic region of NMR spectra and is subject to complex spin-spin coupling between protons and fluorine nuclei.
-
An aromatic ketone: The carbonyl group (C=O) conjugated with the aromatic ring will produce strong, characteristic signals in both ¹³C NMR and IR spectroscopy. Its electron-withdrawing nature deshields adjacent protons and carbons.
-
An aliphatic carboxylic acid: This moiety is defined by a labile acidic proton, a second carbonyl group, and an aliphatic chain, all of which are readily identifiable by NMR and IR techniques.
A multi-technique approach is therefore not just recommended but essential for unambiguous confirmation. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.
Expert Insights: Causality in NMR
The choice to run ¹H, ¹³C, and ¹⁹F NMR is dictated by the molecule's composition. ¹H and ¹³C NMR are standard for organic molecules, mapping the proton and carbon backbones. For a fluorinated compound, ¹⁹F NMR is indispensable; fluorine's 100% natural abundance and high sensitivity make it an excellent probe, and C-F and H-F coupling constants provide invaluable through-bond connectivity information.[2]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically very deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~7.85 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Ar-H (H-6) | This proton is ortho to the carbonyl group and meta to a fluorine atom, leading to significant deshielding. It will be split by the adjacent H-5 and show a smaller coupling to the meta F atom. |
| ~7.75 | ddd (J ≈ 8.5, 8.5, 2.0 Hz) | 1H | Ar-H (H-2) | This proton is ortho to one fluorine and meta to the carbonyl group. It will be split by the adjacent H-5 and the two non-equivalent fluorine atoms. |
| ~7.25 | m | 1H | Ar-H (H-5) | This proton is coupled to two adjacent aromatic protons and two fluorine atoms, likely resulting in a complex multiplet. |
| ~3.10 | t (J ≈ 7.0 Hz) | 2H | -C(=O)-CH ₂- | These α-carbonyl protons are deshielded by the ketone and will appear as a triplet due to coupling with the adjacent CH₂ group. |
| ~2.50 | t (J ≈ 7.0 Hz) | 2H | -CH ₂-COOH | These protons are α to the carboxylic acid carbonyl group, resulting in deshielding. They appear as a triplet from coupling to the adjacent CH₂. |
| ~2.05 | p (J ≈ 7.0 Hz) | 2H | -CH₂-CH ₂-CH₂- | The central methylene protons will be split by the two adjacent CH₂ groups into a pentet (or quintet). |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198 | Ar-C =O | The ketone carbonyl carbon is highly deshielded. Aromatic conjugation places it in the ~190-200 ppm range.[3][4] |
| ~178 | HO-C =O | The carboxylic acid carbonyl carbon is also deshielded but typically appears slightly upfield from ketones. |
| ~155 (d, J ≈ 250 Hz) | C -F (C-3/C-4) | Aromatic carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants and are shifted significantly downfield. |
| ~152 (d, J ≈ 250 Hz) | C -F (C-3/C-4) | The second C-F signal will also show a large one-bond coupling constant. |
| ~133 (d, J ≈ 7 Hz) | C -C=O (C-1) | The aromatic carbon attached to the acyl group (ipso-carbon) will show a smaller two-bond C-F coupling. |
| ~128 (dd) | C -H (C-6) | Aromatic CH carbon, split by fluorine atoms. |
| ~125 (dd) | C -H (C-2) | Aromatic CH carbon, split by fluorine atoms. |
| ~118 (dd) | C -H (C-5) | Aromatic CH carbon, split by fluorine atoms. |
| ~37 | C H₂ (α to ketone) | Aliphatic carbon adjacent to the ketone. |
| ~33 | C H₂ (α to acid) | Aliphatic carbon adjacent to the carboxylic acid. |
| ~20 | C H₂ (β to both) | The central aliphatic carbon, least deshielded of the chain carbons. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Reference to an external standard such as CFCl₃ (0 ppm).[6]
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals and confirm connectivity.
Caption: NMR workflow from sample preparation to final structure validation.
Infrared (IR) Spectroscopy
FT-IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from its two carbonyl groups and the hydroxyl group of the carboxylic acid.
Expert Insights: Discerning Overlapping Signals
A key challenge in this molecule's IR spectrum is distinguishing the two C=O stretches. The aromatic ketone's absorption is lowered by conjugation with the phenyl ring, while the carboxylic acid's carbonyl is influenced by hydrogen bonding.[3][4] We predict the carboxylic acid C=O to appear at a higher wavenumber than the conjugated ketone C=O. The presence of a very broad O-H stretch is the definitive feature confirming the carboxylic acid.[7][8]
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1685 | Strong, Sharp | C=O stretch (Conjugated Aromatic Ketone)[8][9] |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~1250 | Strong | C-F stretch (Aryl Fluoride) |
| 950 - 910 | Medium, Broad | O-H bend (Carboxylic Acid Dimer) |
Experimental Protocol: FT-IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the major absorption peaks and correlate them to the expected functional groups.
Caption: Correlation of molecular functional groups to their IR spectral regions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this molecule, electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a strong signal for the molecular ion.
Expert Insights: Predicting Fragmentation
The most logical and energetically favorable fragmentation pathway for aromatic ketones is α-cleavage at the bond between the carbonyl carbon and the aliphatic chain.[10][11] This cleavage results in the formation of a stable, resonance-stabilized acylium ion. This fragment is often the base peak in the spectrum. The presence of fluorine atoms on the ring makes this fragment particularly diagnostic.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Predicted) | Ion | Rationale |
| 229.06 | [M+H]⁺ | The protonated molecular ion. The exact mass is calculated for C₁₁H₁₁F₂O₃⁺. |
| 227.05 | [M-H]⁻ | The deprotonated molecular ion (in negative ion mode). |
| 141.01 | [C₇H₃F₂O]⁺ | Base Peak. Result of α-cleavage, forming the 3,4-difluorobenzoyl cation. This is a highly diagnostic fragment. |
| 87.04 | [C₄H₇O₂]⁺ | Result of α-cleavage, charge retained on the valeric acid fragment (less likely). |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. Obtain a high-resolution full scan spectrum to confirm the elemental composition of the molecular ion.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by isolating the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmenting it in the collision cell to observe the daughter ions.
Caption: Predicted primary fragmentation pathway for the parent ion in MS.
Conclusion
The structural validation of this compound is a clear example of the power of a multi-faceted analytical approach. While this guide presents a predictive framework, it is grounded in the fundamental principles that govern how this molecule will interact with different forms of electromagnetic radiation and how it will behave in a mass spectrometer. The predicted ¹H and ¹³C NMR data map the carbon-hydrogen framework, ¹⁹F NMR confirms the crucial fluorine placements, IR spectroscopy provides rapid confirmation of the key functional groups, and high-resolution mass spectrometry validates the molecular formula and reveals diagnostic fragments. Together, these techniques provide a robust, self-validating workflow essential for the standards of modern chemical and pharmaceutical research.
References
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A Researcher's Comprehensive Guide to the Safety and Handling of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid
Introduction: Contextualizing a Key Pharmaceutical Intermediate
5-(3,4-Difluorophenyl)-5-oxovaleric acid (CAS No. 845790-46-7) is a ketoacid that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a difluorinated phenyl ring, makes it an attractive intermediate for developing novel pharmaceutical agents. The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of a molecule.[3] For instance, the closely related dichloro-analog of this compound is a known intermediate in the synthesis of the antihistamine Loratadine, highlighting the utility of this structural class in drug development.[4]
Given its role in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, field-proven framework for the safe handling, storage, and emergency management of this compound, designed for researchers, chemists, and drug development professionals.
Section 1: Hazard Identification and GHS Classification
While a specific, comprehensive toxicological profile for this compound is not extensively published, a reliable hazard assessment can be constructed from the Safety Data Sheets (SDS) of structurally analogous compounds, particularly other oxovaleric acid derivatives. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract, along with potential harm if ingested.[5][6][7]
The Globally Harmonized System (GHS) classification, extrapolated from close analogs, is summarized below.
| Hazard Class | Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |
| Source: AA Blocks, OU College of Dentistry, PubChem. [5][6][7] |
These classifications mandate careful handling to prevent direct contact and inhalation. The causality is clear: the acidic nature of the carboxylic acid group and the reactivity of the ketone can lead to irritation of biological tissues upon contact.
Section 2: Physicochemical and Structural Data
A summary of the key identifying and physical properties of this compound is provided for easy reference.
| Property | Value | Source |
| CAS Number | 845790-46-7 | Sigma-Aldrich, BenchChem[4] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | Sigma-Aldrich, BenchChem[4] |
| Molecular Weight | 228.2 g/mol | Sigma-Aldrich, BenchChem[4] |
| Synonym | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | Sigma-Aldrich |
| Physical Form | Cream-colored solid | Sigma-Aldrich |
Section 3: Core Safety and Handling Protocols
Adherence to rigorous safety protocols is non-negotiable. The following guidelines are based on established best practices for handling irritant and moderately toxic chemical solids.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure through containment and ventilation.
-
Ventilation: All weighing and manipulation of the solid compound should be performed within a certified chemical fume hood to prevent the inhalation of airborne dust particles.[5][8] The fume hood provides a controlled environment that draws potentially harmful dust away from the operator's breathing zone.
-
Facility Requirements: Laboratories handling this compound must be equipped with an eyewash station and an emergency safety shower in close proximity to the workstation.[9][10]
Personal Protective Equipment (PPE): The Essential Barrier
A multi-layered PPE approach is critical to prevent accidental exposure.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[11] When there is a risk of splashing, such as during quenching or extraction steps in synthesis, a face shield should be worn over the safety glasses.[11]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves provide adequate splash protection for short-term handling.[11] Gloves must be inspected for tears or holes before each use and should be removed using the proper technique to avoid contaminating the skin.[5] Contaminated gloves must be disposed of immediately as chemical waste.[5]
-
Lab Coat: A flame-resistant lab coat or a standard cotton lab coat should be worn and fully buttoned to protect the skin on the arms and body.[11]
-
-
Respiratory Protection: Under normal conditions with proper use of a fume hood, respiratory protection is not required.[12] However, in the event of a large spill or ventilation failure, a NIOSH-approved P95 or N95 particulate respirator should be used to prevent inhalation of dust.[5][13]
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13][14][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases (caustics), as these can trigger vigorous or exothermic reactions.[12]
Section 4: Emergency Response Procedures
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before handling the compound.
First-Aid Measures
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12][16]
-
In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for 15-20 minutes.[6][12][17] If irritation persists, seek medical attention.[17]
-
If Inhaled: Move the individual to fresh air at once.[12][17] If the person is not breathing, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][17]
-
If Swallowed: Do NOT induce vomiting.[9][12] Have the person rinse their mouth with water and drink a glass of water if they are able to swallow. Never give anything by mouth to an unconscious person.[5][9] Call a poison control center or physician immediately.[12]
Firefighting and Explosion Hazards
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[5][9]
-
Hazardous Combustion Products: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]
-
Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[5][9]
Accidental Release Measures
A systematic approach is required to safely manage a spill.
Caption: Workflow for responding to an accidental release of the solid compound.
Section 5: Experimental Protocol Example: Synthesis
The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation reaction.[4] This protocol outlines the process with integrated safety checkpoints.
Caption: General experimental workflow for Friedel-Crafts acylation synthesis.
Detailed Protocol:
-
Reaction Setup (Safety Checkpoint): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is securely clamped within a chemical fume hood.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) to an inert solvent such as dichloromethane. This step can be exothermic and should be done carefully.
-
Addition of Reagents: Add glutaric anhydride to the suspension. Cool the mixture to 0°C using an ice bath.
-
Substrate Addition (Safety Checkpoint): Slowly add 1,2-difluorobenzene to the reaction mixture dropwise via the dropping funnel. Maintain the low temperature during this addition to control the reaction rate.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up (Safety Checkpoint): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex. This is a highly exothermic step and can cause splashing. Wear a face shield.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization.
Section 6: Waste Disposal Considerations
All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of the compound and any reaction byproducts in a dedicated, sealed, and clearly labeled hazardous waste container.[5][13]
-
Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a separate, sealed bag or container for hazardous waste disposal.[5][10]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Conclusion
This compound is a compound of significant interest in modern drug discovery. While it presents moderate health hazards, a disciplined and informed approach to safety can effectively minimize risk. The core principles of safe handling—containment through engineering controls, protection via appropriate PPE, and preparedness for emergencies—form a self-validating system of laboratory safety. By integrating these protocols into all workflows, researchers can handle this valuable intermediate with confidence and responsibility.
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Unlocking the Potential of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
5-(3,4-Difluorophenyl)-5-oxovaleric acid is a fascinating, yet underexplored, small molecule. Its unique chemical architecture, featuring a reactive γ-keto acid moiety and a metabolically robust difluorophenyl group, positions it as a compelling starting point for innovative research in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of the molecule's potential, moving beyond its catalog entry to explore hypothesized research applications. We will delve into its potential as an enzyme inhibitor, a building block for novel therapeutics, and a tool for chemical probe development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's untapped potential.
Introduction: The Scientific Rationale for Investigating this compound
The pursuit of novel therapeutic agents often begins with the identification of unique chemical scaffolds that offer a blend of reactivity, stability, and synthetic versatility. This compound embodies these characteristics. The molecule is comprised of two key functional domains:
-
The γ-Keto Acid Core: This functional group is a known pharmacophore and a versatile synthetic handle. The ketone and carboxylic acid can participate in various biological interactions and chemical reactions, making it an attractive starting point for library synthesis and targeted inhibitor design.
-
The 3,4-Difluorophenyl Group: The incorporation of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The specific 3,4-difluoro substitution pattern can influence electronic properties and protein-ligand interactions.
This guide will provide a forward-looking perspective on the potential research applications of this molecule, grounded in established principles of medicinal chemistry and chemical biology. We will explore hypothetical, yet scientifically plausible, avenues of investigation.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₂O₃ | - |
| Molecular Weight | 228.19 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO and methanol | - |
| CAS Number | 459637-25-9 |
Synthetic Accessibility:
While detailed synthetic routes for this compound are not extensively published in peer-reviewed literature, its structure suggests a straightforward synthesis via a Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.
Hypothesized Research Applications
Based on the structural features of this compound, we propose several exciting avenues for research.
As a Potential Inhibitor of γ-Keto Acid Dehydrogenase Complex (KGDHC)
Scientific Rationale: The α-ketoglutarate dehydrogenase complex (KGDHC) is a critical enzyme in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1] Structurally, this compound is an analog of α-ketoglutarate. The γ-keto acid moiety could potentially mimic the natural substrate and bind to the active site of KGDHC. The difluorophenyl group could enhance binding affinity through hydrophobic and electrostatic interactions, and potentially improve cell permeability and metabolic stability compared to the natural substrate. Inhibition of KGDHC has been implicated in various neurodegenerative diseases and cancers, making it an attractive therapeutic target.
Experimental Workflow:
Caption: Workflow for evaluating KGDHC inhibition.
Protocol: KGDHC Inhibition Assay
-
Reagents:
-
Purified KGDHC enzyme
-
α-Ketoglutarate
-
NAD+
-
Coenzyme A (CoA)
-
Thiamine pyrophosphate (TPP)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, CoA, TPP, and DTNB in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding KGDHC enzyme and α-ketoglutarate.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by the product, succinyl-CoA.
-
Calculate the initial reaction rates and determine the IC50 value of the compound.
-
As a Scaffold for Novel Antifungal Agents
Scientific Rationale: The 2-(2,4-difluorophenyl) moiety is a common feature in many successful azole antifungal drugs, such as fluconazole and voriconazole.[2] This group is known to interact favorably with the active site of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The γ-keto acid portion of this compound provides a versatile handle for the synthesis of new derivatives. For example, the carboxylic acid can be converted to an amide, ester, or other functional groups to explore structure-activity relationships. The ketone could be reduced to a hydroxyl group, which is also a common feature in azole antifungals.
Experimental Workflow:
Caption: Workflow for antifungal drug discovery.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Reagents and Materials:
-
RPMI-1640 medium
-
Fungal inoculum (e.g., Candida albicans), adjusted to a standardized concentration
-
Synthesized compounds and control antifungals (e.g., fluconazole), dissolved in DMSO
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Add the standardized fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as observed visually or by spectrophotometry.
-
Future Directions and Conclusion
This compound represents a promising, yet underutilized, chemical entity. Its structural features suggest a wide range of potential applications in drug discovery and chemical biology. The hypothesized research avenues presented in this guide, including its potential as a KGDHC inhibitor and as a scaffold for novel antifungals, are just the beginning. Further exploration of its reactivity and biological activity is warranted. The development of a diverse library of derivatives and their screening against a broad panel of biological targets could uncover novel therapeutic opportunities. As a senior application scientist, I encourage the research community to consider the potential of this versatile molecule in their future research endeavors.
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Shimizu, T., Akiyama, S., Masuzawa, T., Yanagihara, Y., Nakamoto, S., & Achiwa, K. (1987). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. Infection and Immunity, 55(9), 2287–2289. [Link]
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Buneeva, O. A., & Kopylov, A. T. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1870(4), 167098. [Link]
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Wikipedia. (2023). Keto acid. [Link]
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Barteselli, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 536-549. [Link]
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Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S–8S. [Link]
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Hannah, J., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 7S–13S. [Link]
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Tasaka, A., et al. (1996). Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols. Chemical & Pharmaceutical Bulletin, 44(4), 785–792. [Link]
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Almela, M. J., et al. (2000). New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 43(13), 2553–2565. [Link]
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5-(3,4-Difluorophenyl)-5-oxovaleric acid as a chemical intermediate
An In-Depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric Acid: A Core Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Fluorinated Keto-Acid
This compound is a specialized chemical intermediate whose value in the pharmaceutical industry, particularly in the synthesis of antithrombotic agents, cannot be overstated. Its structure, featuring a difluorinated phenyl ring attached to a keto-valeric acid chain, offers a unique combination of functionalities that are highly sought after in modern drug design and development. The presence of the difluorophenyl moiety is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and critical applications of this versatile building block for researchers and professionals in the field of drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The key characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 845790-46-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1][2] |
| Molecular Weight | 228.19 g/mol | [1] |
| Synonyms | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | [3] |
| Physical Form | Cream colored solid | [3] |
| Purity | Typically ≥97% | [3] |
Core Synthesis: The Friedel-Crafts Acylation Pathway
The primary and most industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[4]
Causality of Experimental Choices
The selection of reagents and conditions for this synthesis is critical for achieving high yield and purity.
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid for this transformation. It coordinates with the oxygen atoms of glutaric anhydride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich 1,2-difluorobenzene. The stoichiometry of AlCl₃ is crucial; more than a stoichiometric amount is often required because the catalyst can complex with the product, deactivating it.
-
Solvent System: The choice of an inert solvent, such as dichloromethane or nitrobenzene, is essential to facilitate the reaction while not competing in the acylation process.[1] The solubility of the reactants and the aluminum chloride-glutaric anhydride complex can impact the reaction's efficiency.[5]
-
Temperature Control: The reaction is typically initiated at a reduced temperature (e.g., 0-5°C) to control the initial exothermic reaction and is then allowed to proceed at a slightly higher temperature.[5] This control is vital to prevent side reactions and ensure the desired regioselectivity.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.
Caption: Workflow of the Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
The following is a generalized, self-validating protocol for the laboratory-scale synthesis of this compound.
-
Reactor Setup: A clean, dry, multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere throughout the reaction.
-
Reagent Charging: The flask is charged with an inert solvent (e.g., dichloromethane) and anhydrous aluminum chloride. The mixture is cooled to 0-5°C using an ice bath.
-
Anhydride Addition: Glutaric anhydride is added portion-wise to the cooled suspension of aluminum chloride, ensuring the temperature does not rise significantly.
-
Aromatic Substrate Addition: 1,2-Difluorobenzene is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield the final product.
Pivotal Role in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably the antiplatelet drug Ticagrelor.[6][7][8]
Ticagrelor Synthesis Intermediate
Ticagrelor is a direct-acting P2Y₁₂ receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis of Ticagrelor involves multiple steps where the difluorophenyl group is a key pharmacophore. This compound serves as a precursor to the (1R,2S)-rel-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is essential for the drug's activity.
Visualizing the Intermediate's Role
Caption: Role as a precursor in Ticagrelor synthesis.
Medicinal Chemistry Insights
The incorporation of the 3,4-difluorophenyl group into drug candidates can offer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer duration of action.
-
Enhanced Binding: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound is a high-value chemical intermediate with a critical role in the synthesis of complex pharmaceutical compounds. Its efficient synthesis via Friedel-Crafts acylation and the strategic importance of its difluorophenyl moiety underscore its significance in modern drug development. This guide provides a foundational understanding for researchers and scientists working with this key building block, enabling them to leverage its unique properties in the creation of novel therapeutics.
References
- Benchchem. (n.d.). 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers.
- Oakwood Chemical. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.
- PMC - NIH. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring.
- ResearchGate. (2018). (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Google Patents. (n.d.). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically-grounded guide for the synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid. Moving beyond a simple recitation of steps, this protocol elucidates the underlying chemical principles, ensuring a robust and reproducible experimental outcome. The primary synthetic route detailed is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2]
Introduction and Significance
This compound is a keto-carboxylic acid of interest in medicinal chemistry and drug discovery. The 3,4-difluorophenyl moiety is a key structural feature in various biologically active molecules, influencing properties such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1] The ability to efficiently synthesize this compound is crucial for the development of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The procedure outlined herein employs the well-established Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride, a reliable and scalable method for producing the target compound.[1]
Physicochemical & Reagent Data
A clear understanding of the physical and chemical properties of the target compound and key reagents is fundamental for successful synthesis.
| Property | This compound | 1,2-Difluorobenzene | Glutaric Anhydride | Aluminum Chloride (Anhydrous) |
| CAS Number | 845790-46-7[3][4] | 367-11-3 | 108-55-4 | 7446-70-0 |
| Molecular Formula | C₁₁H₁₀F₂O₃[1][4][5] | C₆H₄F₂ | C₅H₆O₃ | AlCl₃ |
| Molecular Weight | 228.19 g/mol [1][5] | 114.09 g/mol | 114.10 g/mol | 133.34 g/mol |
| Physical Form | Cream-colored solid[6] | Colorless liquid | White solid | Yellow/white/gray powder |
| Molar Equivalents | - | 1.0 | 1.1 | 2.2 - 2.5 |
The Underlying Chemistry: Friedel-Crafts Acylation
The synthesis hinges on the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[7] The mechanism involves several key steps, which explains the specific reagents and conditions chosen for this protocol.
Mechanism Explained:
-
Generation of the Acylium Ion: Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with glutaric anhydride. This interaction facilitates the cleavage of a C-O bond, generating a highly reactive electrophile, the acylium ion. It is critical that the reaction is conducted under anhydrous conditions, as the presence of water would hydrolyze the AlCl₃ catalyst, rendering it inactive.[2]
-
Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (in this case, the [AlCl₃(OH)]⁻ complex formed from the reaction) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final keto-acid product complexed with AlCl₃.
-
Hydrolysis (Quench): The final product is liberated from the aluminum chloride complex by quenching the reaction with a strong acid, such as hydrochloric acid in an ice-water mixture.[1][8]
Caption: Reaction mechanism for Friedel-Crafts acylation.
Detailed Experimental Protocol
A. Materials and Equipment:
-
Reagents: 1,2-Difluorobenzene, Glutaric Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Concentrated Hydrochloric Acid (HCl), Deionized Water, Sodium Bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄), Ethanol.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with drying tube (e.g., filled with CaCl₂), ice-water bath, heating mantle, separatory funnel, rotary evaporator, Büchner funnel and flask, standard laboratory glassware.
B. Step-by-Step Synthesis Procedure:
-
Reaction Setup (Inert Atmosphere): Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. It is imperative to ensure all glassware is thoroughly dried to prevent moisture from interfering with the catalyst.[2] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (2.2 - 2.5 molar equivalents) and anhydrous dichloromethane. Begin stirring to form a suspension.
-
Initial Cooling: Cool the suspension in an ice-water bath to 0-5 °C. This is a critical step to control the initial exothermic reaction upon addition of the anhydride.
-
Reagent Addition:
-
In a separate flask, dissolve glutaric anhydride (1.1 molar equivalents) in a minimal amount of anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel and add it dropwise to the cold, stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the glutaric anhydride solution has been added, add 1,2-difluorobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 30-45 minutes, again ensuring the temperature remains low.
-
-
Reaction Progression: Once the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture for several hours (typically 4-12 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Reaction Quench:
-
Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This hydrolyzes the aluminum chloride complexes and separates the product into the organic layer.[1][8]
-
-
Work-up and Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer two more times with fresh portions of dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
C. Purification:
The crude product, typically a solid, can be purified by recrystallization.[1][8] A common solvent system for this is an ethanol/water mixture or toluene.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
D. Characterization:
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Melting Point analysis. A sharp melting range is indicative of high purity.[8]
Experimental Workflow Overview
The entire process from setup to final product can be visualized in the following workflow diagram.
Caption: General laboratory workflow for synthesis.
Safety and Handling
Safe laboratory practice is paramount. All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.
-
1,2-Difluorobenzene & Dichloromethane: Volatile and potentially harmful solvents. Avoid inhalation of vapors and skin contact.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care. The quenching step produces HCl gas and must be performed in a well-ventilated fume hood.[1][8]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9]
References
- Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. (n.d.). Benchchem.
- This compound | CAS 845790-46-7. (n.d.). Santa Cruz Biotechnology.
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (2005). Google Patents.
- This compound. (n.d.). Oakwood Chemical.
- This compound | CAS 845790-46-7. (n.d.). Santa Cruz Biotechnology (Chinese).
- This compound | 845790-46-7. (n.d.). Sigma-Aldrich.
- 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid. (n.d.). Fluorochem.
- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. (n.d.). Google Patents.
- Method for acylating fluorobenzene. (n.d.). Google Patents.
- Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. (n.d.). PubMed Central.
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- Friedel-Crafts Acylation. (n.d.). SynArchive.
- Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. (n.d.). Benchchem.
- An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. (n.d.). Benchchem.
- Review on Friedel-Crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.
- Friedel-Crafts Acylation: alternative reagents. (2020). YouTube.
- Preparation of pharmacological agents V.2. (2025). Protocols.io.
- Novel preparation method of Ezetimibe. (n.d.). Google Patents.
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- 10. protocols.io [protocols.io]
Application Note: A Comprehensive Guide to the Analytical Characterization of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Abstract
This document provides a detailed guide with validated protocols for the comprehensive analytical characterization of 5-(3,4-Difluorophenyl)-5-oxovaleric acid. As a key intermediate in pharmaceutical synthesis and drug development, ensuring the identity, purity, and quality of this compound is paramount. This guide is designed for researchers, analytical scientists, and quality control professionals, offering step-by-step methodologies for characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind the chosen methods and parameters, ensuring robust and reproducible results.
Introduction and Physicochemical Properties
This compound is an aromatic keto acid whose structural motifs are of significant interest in medicinal chemistry. The presence of the difluorophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API). Therefore, rigorous analytical control is essential. This application note outlines a multi-technique approach to provide orthogonal data, ensuring an unambiguous and thorough characterization of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Source |
| IUPAC Name | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | |
| CAS Number | 845790-46-7 | [1] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
| Physical Form | Cream-colored solid | |
| Purity (Typical) | ≥97% |
Protocol: Melting Point Determination
The melting point is a critical indicator of purity; a sharp, defined melting range typically signifies a high-purity compound.[2]
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Ensure the sample is thoroughly dried and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the tube in the melting point apparatus.
-
Heat at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which melting begins and the temperature at which the sample is completely liquid. This range is the melting point.
-
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Understanding solubility is fundamental for applications in biological systems and for developing formulation strategies. The shake-flask method is a gold standard for this determination.[2]
-
Materials: Analytical balance, vials with screw caps, thermostatically controlled shaker, 0.45 µm syringe filters, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in the shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium. Ensure excess solid remains.
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or UV-Vis method.
-
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds like this compound. The method separates the main component from potential impurities, allowing for accurate quantification.[3]
Causality and Method Rationale
A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which effectively retains the aromatic keto acid. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (e.g., formic or phosphoric acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring a single, neutral form of the analyte. This results in better retention, improved peak shape, and enhanced reproducibility.[4] UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore provides high sensitivity.
Experimental Protocol: HPLC-UV Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and HPLC-grade water.
-
Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10.0 mL of diluent to create a 1 mg/mL stock solution.
-
Working Sample: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
-
Workflow Visualization
Caption: HPLC-UV sample preparation and analysis workflow.
Molecular Weight and Structure Confirmation: Mass Spectrometry (MS)
LC-MS is a powerful technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. For this compound, it provides definitive confirmation of the molecular weight.
Causality and Method Rationale
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a soft method that minimizes fragmentation, allowing for clear observation of the molecular ion. Operating in negative ion mode ([M-H]⁻) is ideal for acidic compounds because the carboxylic acid proton is readily lost, forming a stable carboxylate anion.[5] This provides an accurate mass measurement that confirms the compound's elemental composition.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer) with an ESI source.
-
LC Conditions: Use the same HPLC conditions as described in Section 2.2. The eluent from the column is directed into the MS source.
-
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Range | m/z 50 - 500 |
| Capillary Voltage | -3.5 kV |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 10 L/min |
-
Expected Data: The primary ion observed will be the deprotonated molecule [M-H]⁻.
-
Calculated Exact Mass of C₁₁H₉F₂O₃⁻: 227.0519
-
Expected m/z: 227.05
-
Workflow Visualization
Caption: LC-MS workflow for molecular weight confirmation.
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint.
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Predicted Spectral Data and Interpretation
-
¹H NMR: This spectrum reveals the number and connectivity of hydrogen atoms.
-
~12.0 ppm (singlet, 1H): The highly deshielded proton of the carboxylic acid (COOH). This peak may be broad.
-
~7.8-8.1 ppm (multiplet, 3H): Protons on the difluorophenyl ring. The electron-withdrawing fluorine atoms and the ketone group shift these protons downfield.
-
~3.1 ppm (triplet, 2H): Methylene protons (CH₂) adjacent to the ketone (C=O).
-
~2.4 ppm (triplet, 2H): Methylene protons (CH₂) adjacent to the carboxylic acid.
-
~2.0 ppm (quintet, 2H): The central methylene protons (CH₂), split by the two adjacent CH₂ groups.
-
-
¹³C NMR: This spectrum shows all unique carbon atoms in the molecule.
-
~195 ppm: Ketone carbonyl carbon.
-
~174 ppm: Carboxylic acid carbonyl carbon.
-
~148-155 ppm (doublets): Aromatic carbons directly bonded to fluorine, showing large C-F coupling constants.
-
~115-130 ppm: Other aromatic carbons.
-
~35 ppm: Methylene carbon adjacent to the ketone.
-
~33 ppm: Methylene carbon adjacent to the carboxylic acid.
-
~20 ppm: Central methylene carbon.
-
-
¹⁹F NMR: This is a highly specific technique for fluorine-containing compounds.[6]
-
Two distinct signals are expected in the typical range for aryl fluorides, as the two fluorine atoms are in chemically non-equivalent environments.
-
Functional Group Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR is a common sampling technique that requires minimal sample preparation.[8]
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation: Characteristic Absorption Bands
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid Dimer |
| ~1690 | C=O stretch | Aryl Ketone |
| ~1600, ~1520 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Carboxylic Acid |
| 1100-1250 | C-F stretch | Aryl Fluoride |
Summary of Analytical Techniques
This multi-faceted approach ensures a comprehensive characterization, with each technique providing complementary information.
Table 3: Summary of Analytical Methods and Their Applications
| Analytical Technique | Information Provided | Primary Application |
| Melting Point | Purity assessment, physical identity | Quick purity check, material specification |
| HPLC-UV | Purity, quantification, impurity profiling | Routine quality control, stability testing |
| LC-MS | Molecular weight confirmation, impurity identification | Identity confirmation, metabolite studies |
| NMR (¹H, ¹³C, ¹⁹F) | Unambiguous structure elucidation | Definitive structural confirmation, reference standard characterization |
| FT-IR | Functional group identification | Rapid identity verification, raw material screening |
References
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PubChem. 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]
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Axios Research. 5-(4-fluorophenyl)-5-oxopentanoic acid. Axios Research. [Link]
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Towers, G. H. N., Thompson, J. F., & Steward, F. C. (1954). The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Journal of the American Chemical Society, 76(9), 2392–2396. [Link]
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Muthuselvi, C., Arunkumar, A., & Rajaperumal, G. (2016). FT-IR spectra of pure oxalic acid and oxalic acid doped with tryptophan crystals. ResearchGate. [Link]
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Wang, Y., et al. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]
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Clifford, M. N., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry, 34(12), 1240-1252. [Link]
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Biological Magnetic Resonance Bank. Valeric Acid at BMRB. bmse000345. [Link]
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Analyst. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
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Baksi, A., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC - NIH. [Link]
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Exposome-Explorer. Valeric acid (5:0) (Compound). IARC. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). HMDB. [Link]
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Khuhawar, M. Y., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]
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Science and Education Publishing. (2020). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Chemical Education. [Link]
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Li, F., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. NIH. [Link]
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National Institute of Standards and Technology. 5-Phenylvaleric acid. NIST WebBook. [Link]
-
SIELC Technologies. HPLC Method for Determination of Oxalic acid on Newcrom BH. SIELC. [Link]
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De Gruyter. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry. [Link]
-
Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulg. Chem. Commun., 52(4), 513-518. [Link]
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SciELO. (2024). Chemical Profile and Biological Activities of Dipteryx lacunifera Ducke. Journal of the Brazilian Chemical Society. [Link]
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IS NIR Spectra. ir-spectra.com. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Spectrometric Identification of Organic Compounds. [Link]
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Willis, N. J., et al. (2015). SUPPORTING INFORMATION 5 NMR Spectra. The Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Purification of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Introduction
5-(3,4-Difluorophenyl)-5-oxovaleric acid is a key chemical intermediate, particularly valuable as a building block in the synthesis of novel heterocyclic compounds and pharmacologically active molecules.[1][2] Its structure, featuring a difluorophenyl ketone and a terminal carboxylic acid, provides two reactive centers for diverse chemical transformations. The purity of this reagent is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of downstream products, ultimately compromising the integrity of research and development outcomes.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and validated techniques for the purification of this compound. The protocols herein are designed to address common impurities encountered during its synthesis and to provide a pathway to achieving high purity material suitable for the most sensitive applications.
Physicochemical Properties and Impurity Profile
A successful purification strategy is fundamentally based on the physicochemical properties of the target compound and its likely impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845790-46-7 | [1][3] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1][3][4] |
| Molecular Weight | 228.19 g/mol | [1][3] |
| Physical Form | Cream-colored solid | |
| Structure | ||
The primary synthetic route to this keto acid is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1] This reaction informs the likely impurity profile:
-
Unreacted Starting Materials: Residual 1,2-difluorobenzene (neutral) and glutaric acid (from hydrolysis of the anhydride).
-
Regioisomers: Isomeric products from acylation at different positions on the aromatic ring.
-
Polymeric/Tar-like materials: Byproducts from side reactions catalyzed by the Lewis acid (e.g., AlCl₃).
-
Residual Solvents: Solvents used in the synthesis and initial workup (e.g., dichloromethane, nitrobenzene).
Strategic Purification Workflow
The choice of purification technique depends on the scale of the purification and the nature of the primary impurities. The following diagram outlines a logical workflow for purifying the crude product.
Caption: Decision workflow for purification strategy.
Purification Methodologies
Acid-Base Extraction
Principle: This is the most effective initial purification step, leveraging the acidic nature of the carboxylic acid group.[5][6][7] The target compound can be converted into its water-soluble carboxylate salt by treatment with a mild aqueous base, such as sodium bicarbonate. This allows for the separation of neutral impurities (like unreacted 1,2-difluorobenzene) which remain in the organic phase. Subsequent acidification of the aqueous layer re-precipitates the purified carboxylic acid.[6][7][8]
Protocol:
-
Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.[9]
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Discard the organic layer containing neutral impurities.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the aqueous solution by adding 6M HCl dropwise with stirring until the pH is ~1-2 (verify with pH paper).
-
The purified this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Dry the purified product under vacuum.
Recrystallization
Principle: Recrystallization is a powerful technique for removing minor impurities from a solid compound.[10] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. As the solution cools slowly, the target compound crystallizes out, leaving impurities behind in the mother liquor. For carboxylic acids, solvents like aqueous ethanol, toluene, or mixtures involving petroleum ether are often effective.[8]
Protocol:
-
Place the crude or post-extraction solid in an Erlenmeyer flask.
-
Add a minimum amount of a suitable solvent (see Table 2) to the flask. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
If the solution is colored by insoluble tars, a hot filtration step may be necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Toluene | The aromatic nature of toluene can effectively dissolve the compound when hot, with reduced solubility upon cooling. |
| Ethanol/Water | A polar protic system. Dissolve the compound in a minimum of hot ethanol, then add water dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool. |
| Ethyl Acetate/Hexane | Dissolve the compound in a minimum of warm ethyl acetate, then slowly add hexane as an anti-solvent until turbidity persists. Cool to induce crystallization. |
| Acetic Acid/Water | Acetic acid is a good solvent for carboxylic acids. Use a similar procedure to the ethanol/water system.[8] |
Silica Gel Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[11][12] It is particularly useful for separating the target compound from impurities with similar solubility but different polarity, such as regioisomers. Due to the acidic nature of the carboxylic acid, tailing or streaking on the silica gel is a common issue.[9] This can be suppressed by adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase.[9]
Caption: Standard workflow for column chromatography.
Protocol:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. A common starting point is a mixture of Hexane and Ethyl Acetate. Add 0.5-1% acetic acid to the chosen solvent system to prevent streaking.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed. Alternatively, for compounds with poor solubility, pre-adsorb the material onto a small amount of silica gel (dry loading) and add the resulting powder to the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions sequentially.[11] The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the more polar target compound after less polar impurities have been washed through.[13]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Purity Assessment
The success of any purification protocol must be validated by analytical methods.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): The most common quantitative method. A single sharp peak on an HPLC chromatogram is a strong indicator of purity. The area of the peak can be used to calculate the purity percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.
Comparative Summary
Table 3: Comparison of Purification Techniques
| Technique | Primary Use | Pros | Cons |
| Acid-Base Extraction | Initial bulk purification; removal of neutral/basic impurities. | High capacity, rapid, cost-effective, removes key synthesis byproducts. | Does not separate acidic impurities (e.g., glutaric acid) or isomers effectively. |
| Recrystallization | Final polishing step for solids; removal of minor, less-soluble impurities. | Can yield very high purity material, scalable. | Requires screening for a suitable solvent system; product loss in mother liquor. |
| Column Chromatography | Separation of complex mixtures; removal of similar-polarity impurities (isomers). | High resolving power, versatile. | Can be time-consuming, requires large solvent volumes, may not be cost-effective for large scales.[12] |
References
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Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
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University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
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Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 5-(3,4-Difluorophenyl)-5-oxovaleric Acid in Modern Heterocyclic Synthesis
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] The 3,4-difluorophenyl motif, in particular, is a privileged structural element in numerous approved pharmaceuticals. This guide provides an in-depth exploration of 5-(3,4-Difluorophenyl)-5-oxovaleric acid, a highly versatile γ-keto acid, as a pivotal precursor for the synthesis of valuable heterocyclic systems.[4][5] Its bifunctional nature, possessing both a ketone and a carboxylic acid, enables a range of cyclization strategies. We will detail the synthesis of pyridazinones, a primary application, and further explore plausible pathways to substituted pyrroles and indoles, complete with mechanistic insights, step-by-step protocols, and practical considerations for researchers in drug discovery and chemical development.
The Strategic Advantage of this compound
The value of this γ-keto acid lies in the distinct reactivity of its two functional groups. The aryl ketone provides an electrophilic center for reactions with nitrogen nucleophiles, while the terminal carboxylic acid offers a second site for intramolecular condensation, forming stable ring systems. The three-carbon methylene bridge imparts the necessary flexibility for the molecule to adopt conformations suitable for cyclization. This unique arrangement makes it an ideal starting material for constructing six-membered heterocycles like pyridazinones and serves as a functional equivalent of a 1,4-dicarbonyl for synthesizing five-membered rings.
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the primary synthetic pathways accessible from this compound, which will be detailed in this guide.
Figure 1: Key synthetic routes from the title compound.
Core Application: Synthesis of 6-(3,4-Difluorophenyl)pyridazinones
The reaction of γ-keto acids with hydrazine is a robust and widely used method for preparing pyridazinone and dihydropyridazinone derivatives.[6][7][8] These scaffolds are prevalent in compounds with a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[9][10]
Reaction Mechanism: Cyclocondensation
The synthesis proceeds via a two-step, one-pot cyclocondensation mechanism.
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the corresponding hydrazone.
-
Intramolecular Amidation (Lactamization): The terminal nitrogen of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid. This intramolecular cyclization, often requiring heat, results in the formation of the stable six-membered dihydropyridazinone ring with the elimination of a second molecule of water.
Figure 2: Mechanism of dihydropyridazinone synthesis.
Detailed Experimental Protocol
Synthesis of 6-(3,4-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-one
| Parameter | Value/Description |
| Reactants | This compound, Hydrazine Hydrate (80% solution) |
| Solvent | Glacial Acetic Acid or Ethanol |
| Temperature | Reflux (approx. 118 °C for Acetic Acid) |
| Reaction Time | 4-6 hours |
| Work-up | Precipitation in ice-water, filtration, recrystallization |
| Typical Yield | 80-95% |
Step-by-Step Procedure:
-
Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10.0 g, 43.8 mmol).
-
Solvent Addition: Add glacial acetic acid (e.g., 50 mL) to dissolve the starting material. Acetic acid serves as both a solvent and a catalyst for the condensation steps.
-
Reagent Addition: Slowly add hydrazine hydrate (80% solution in water, e.g., 3.0 mL, ~48 mmol, ~1.1 eq.) to the stirred solution. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (e.g., 250 mL) while stirring. A solid precipitate will form.
-
Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure 6-(3,4-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
Extended Applications: Five-Membered Heterocycles
The γ-keto acid functionality can be conceptually viewed as a masked 1,4-dicarbonyl compound, making it a candidate for classic reactions like the Paal-Knorr pyrrole synthesis and an adapted Fischer indole synthesis.[11][12]
Paal-Knorr Pyrrole Synthesis (Variant)
The classical Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[12][13] To utilize our γ-keto acid, the carboxylic acid must be made to behave as the second carbonyl equivalent, which is typically achieved by converting it to an ester first.
Plausible Mechanism: The reaction, under acidic catalysis, involves the initial formation of an imine (or enamine) at the ketone position with the primary amine. This is followed by an intramolecular attack of the amine onto the ester's carbonyl carbon, forming a five-membered ring intermediate which then eliminates water and alcohol to aromatize into the pyrrole ring.
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Application Note & Protocols: A Strategic Approach to the Derivatization of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. The 3,4-difluorophenyl motif, in particular, is a recurring feature in a number of therapeutic agents, where it can modulate metabolic stability, receptor binding affinity, and lipophilicity. The parent molecule, 5-(3,4-Difluorophenyl)-5-oxovaleric acid, presents a compelling starting point for a drug discovery campaign. It combines this privileged fluorinated aromatic ring with a keto-acid chain, offering two distinct and chemically reactive functional groups: a ketone and a carboxylic acid.
While preliminary data on analogous compounds, such as 5-(3,4-dichlorophenyl)-5-oxovaleric acid, suggest potential cytotoxic, anti-inflammatory, and antimicrobial activities, the therapeutic landscape of the difluoro-analog remains largely unexplored. A systematic biological screening of a library of derivatives is a logical and efficient strategy to elucidate its potential. This guide provides a detailed exposition of several robust derivatization protocols tailored for this compound, designed to generate a structurally diverse library of compounds ready for high-throughput biological screening. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further independent research.
Strategic Overview of Derivatization Pathways
The molecular architecture of this compound offers two primary sites for chemical modification: the terminal carboxylic acid and the ketone carbonyl group. This allows for a modular approach to library synthesis, where each functional group can be independently or sequentially modified to explore a wide chemical space. The principal derivatization strategies detailed herein are:
-
Esterification of the carboxylic acid to modulate polarity and cell permeability.
-
Amidation of the carboxylic acid to introduce diverse functional groups and potential hydrogen bonding interactions.
-
Hydrazone Formation at the ketone, a common linkage in bioactive compounds with a wide range of pharmacological activities.
-
Reductive Amination of the ketone to introduce secondary and tertiary amines, significantly altering the basicity and pharmacological profile of the scaffold.
Figure 1: Overview of Derivatization Strategies. A high-level schematic of the primary derivatization pathways for this compound.
Detailed Application Notes and Experimental Protocols
Protocol I: Synthesis of Ester Derivatives via Fischer Esterification
Scientific Rationale: Esterification is a fundamental transformation in medicinal chemistry used to convert a polar carboxylic acid into a more lipophilic ester. This modification can enhance cell membrane permeability and oral bioavailability. The resulting esters can also act as prodrugs, undergoing hydrolysis in vivo by esterases to release the active carboxylic acid. The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is both robust and scalable.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add a large excess of the desired alcohol (e.g., ethanol, methanol, isopropanol), which will also serve as the solvent (approx. 20-50 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq). The addition is exothermic.
-
Reaction: Heat the mixture to reflux. The reflux temperature will be the boiling point of the alcohol used.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Trustworthiness & Validation:
-
TLC Analysis: Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The ester product will have a higher Rf value (less polar) than the starting carboxylic acid. Visualize spots using a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Application Notes and Protocols for the In Vitro Biological Evaluation of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Keto Acid Derivatives
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with rigorous biological evaluation. For derivatives of 5-(3,4-Difluorophenyl)-5-oxovaleric acid, a class of compounds with potential pharmacological relevance, a systematic in vitro screening cascade is paramount to elucidating their biological activity, mechanism of action, and therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a foundational in vitro assessment of these derivatives.
The core principle of this guide is to establish a logical, tiered approach to screening. We begin with a broad assessment of cellular toxicity to identify concentration ranges suitable for further investigation. Subsequently, we propose a focused investigation into a high-impact therapeutic area, Alzheimer's Disease (AD), where the modulation of amyloid-beta (Aβ) peptide production is a key therapeutic strategy. The assays described herein are widely recognized and validated within the scientific community, ensuring the generation of robust and reproducible data.
Part 1: Foundational Cytotoxicity Profiling
A prerequisite for any further biological characterization is to determine the inherent cytotoxicity of the test compounds.[1][2] This initial screen is crucial for establishing a therapeutic window and ensuring that any observed effects in subsequent assays are not simply a consequence of cell death. We will utilize a standard metabolic activity assay to determine the half-maximal inhibitory concentration (IC50) in relevant cell lines.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium.[4] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[3][4]
Caption: Workflow for determining compound cytotoxicity using the MTS assay.
-
Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293 for general toxicity) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the this compound derivatives in the appropriate vehicle (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired final concentration of the test compounds. Include wells with vehicle-only as a negative control.
-
Incubation: Incubate the cells with the compounds for 24 to 48 hours.[6][7]
-
MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent solution directly to each well.[3]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[3]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[4][5]
The results should be expressed as a percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is a key metric of cytotoxicity.[1]
| Cell Line | Compound | IC50 (µM) |
| SH-SY5Y | Derivative 1 | > 100 |
| SH-SY5Y | Derivative 2 | 75.3 ± 5.2 |
| HEK293 | Derivative 1 | > 100 |
| HEK293 | Derivative 2 | 98.1 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Compounds with an IC50 value significantly greater than their effective concentration in functional assays are desirable. For subsequent assays, compound concentrations should ideally be kept at least 5-10 fold below their IC50 value to avoid confounding cytotoxic effects.
Part 2: Probing for Activity in Alzheimer's Disease Models
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[8][9] Therefore, compounds that can modulate the production of Aβ are of significant therapeutic interest. A key enzyme involved in the final step of Aβ generation is γ-secretase.[10] We will now outline a series of assays to investigate if the this compound derivatives can act as γ-secretase modulators (GSMs). GSMs are a class of molecules that allosterically modulate γ-secretase to shift the cleavage of the amyloid precursor protein (APP) to produce shorter, less aggregation-prone Aβ peptides, without inhibiting the overall enzyme activity, which is crucial for processing other important substrates like Notch.[10][11]
Amyloid-Beta Production Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of Aβ40 and Aβ42 peptides secreted by cells into the culture medium.[8][12] A decrease in the Aβ42/Aβ40 ratio is a hallmark of GSM activity.
Caption: Workflow for the cell-free γ-secretase activity assay.
-
Enzyme Preparation: Prepare membrane fractions containing active γ-secretase from cultured cells (e.g., CHO or HEK293 cells).
-
Reaction Setup: In a suitable buffer, combine the membrane fraction, the recombinant APP-C100 substrate, and the this compound derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours.
-
Aβ Quantification: Stop the reaction and quantify the produced Aβ40 and Aβ42 peptides using ELISA or HTRF as described previously.
-
Data Analysis: Determine the effect of the compounds on the Aβ42/Aβ40 ratio.
A compound that directly modulates γ-secretase will show a similar profile of Aβ42 reduction and Aβ40 modulation in this cell-free system as it does in the cell-based assays.
Conclusion
This application note provides a structured, multi-tiered approach for the initial in vitro biological characterization of this compound derivatives. By first establishing a cytotoxicity profile, researchers can confidently proceed to more specific, disease-relevant assays. The proposed focus on Alzheimer's disease, with detailed protocols for assessing the modulation of amyloid-beta production via γ-secretase, offers a robust pathway to identify and validate potential therapeutic lead compounds. The combination of cell-based and cell-free assays provides a comprehensive understanding of a compound's activity and mechanism of action, paving the way for further preclinical development.
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Comprehensive Guide to Cell-Based Cytotoxicity Profiling of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
An Application Note and Protocol from a Senior Application Scientist
Introduction: The Rationale for Cytotoxicity Assessment
In the landscape of drug discovery and chemical safety assessment, the early and accurate identification of cytotoxic effects is paramount. Cytotoxicity, the quality of being toxic to cells, is a critical parameter that can halt the development of a promising therapeutic candidate or flag a chemical for regulatory scrutiny. The compound in focus, 5-(3,4-Difluorophenyl)-5-oxovaleric acid, represents a novel chemical entity for which cytotoxic data is not yet established. Therefore, a systematic and multi-faceted approach to evaluating its impact on cell health is essential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a series of cell-based assays to profile the cytotoxic nature of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the generated data is both reliable and interpretable. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
The core principle of this guide is to build a cytotoxicity profile by interrogating multiple biological endpoints. A single assay provides only one perspective on cell health; a combination of assays targeting different cellular mechanisms—such as metabolic activity, membrane integrity, and apoptotic pathways—delivers a more complete and trustworthy picture of a compound's effects.
Foundational Strategy: Selecting Assays and Cell Models
The initial step in any cytotoxicity study is the selection of appropriate biological systems and measurement techniques. This choice is not arbitrary; it is driven by the need to create a model that is both relevant and sensitive to the potential mechanisms of toxicity.
Choosing the Right Cellular Model
The choice of cell line is critical and should be guided by the intended application of the compound. For general toxicity screening, a panel of cell lines from different tissues is often recommended. For instance:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for liver toxicity studies, as the liver is a primary site of drug metabolism and detoxification.
-
HEK293 (Human Embryonic Kidney): Useful for assessing potential nephrotoxicity.
-
A549 (Human Lung Carcinoma): Relevant for compounds that could be inhaled or have effects on pulmonary tissues.
-
A relevant cancer cell line: If the compound is being investigated as a potential anti-cancer agent, the target cancer cell line would be the primary model.
For the purpose of this guide, we will use HepG2 as our primary example due to its relevance in general toxicology.
A Multi-Endpoint Assay Strategy
To build a comprehensive cytotoxicity profile, we will employ a trio of assays, each measuring a distinct hallmark of cell death. This approach allows for the differentiation between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), providing deeper mechanistic insights.
| Assay Type | Principle | Endpoint Measured | Primary Indication |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases | Cellular metabolic activity | Overall cell viability |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) leakage from damaged cells | Cell membrane integrity | Necrosis |
| Caspase-Glo 3/7 Assay | Luminescent detection of caspase-3 and -7 activity | Apoptotic pathway activation | Apoptosis |
This multi-pronged strategy is visualized in the workflow below:
Caption: A multi-assay workflow for comprehensive cytotoxicity profiling.
Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols. It is imperative to include proper controls in every experiment to ensure the validity of the results.
Essential Controls for All Assays:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO, PBS) alone. This represents 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis). This confirms the assay is working correctly.
-
Blank Control: Medium only, without cells. This is used for background subtraction.
Protocol 1: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common starting range is a 10-point serial dilution from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and blank controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Untreated - Absorbance of Blank)] * 100
The results should be plotted as % Viability versus compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Release Assay for Necrosis
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH assay measures the amount of this released enzyme.
Materials:
-
Cell supernatant from the compound-treated plate (can be collected before adding MTT reagent if multiplexing)
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well plate
-
Plate reader for absorbance or fluorescence, as per kit instructions
Procedure:
-
Prepare a Lysis Control: To determine the maximum LDH release, a set of untreated wells should be treated with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.
-
Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Perform LDH Reaction: Follow the manufacturer's instructions for the specific LDH kit. This typically involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance or fluorescence according to the kit's protocol.
Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Compound-Treated LDH Activity - Untreated LDH Activity) / (Maximum LDH Activity - Untreated LDH Activity)] * 100
Caption: Principle of the LDH release assay for detecting necrosis.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are critical mediators of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating light. The luminescent signal is proportional to the amount of caspase activity.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Section 3.1), but use white-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis: The results are often expressed as fold change in caspase activity compared to the untreated control. Fold Change = (Luminescence of Treated) / (Luminescence of Untreated)
A significant increase in the fold change indicates the induction of apoptosis.
Data Interpretation and Next Steps
The power of this multi-assay approach lies in the integrated interpretation of the data.
| MTT Result (Viability) | LDH Result (Necrosis) | Caspase 3/7 Result (Apoptosis) | Interpretation |
| ↓ Decreased | ↑ Increased | - No Change | Primary mechanism of cell death is likely necrosis . |
| ↓ Decreased | - No Change | ↑ Increased | Primary mechanism of cell death is likely apoptosis . |
| ↓ Decreased | ↑ Increased | ↑ Increased | A mixed mode of cell death (apoptosis and necrosis) is occurring. |
| - No Change | - No Change | - No Change | The compound is not cytotoxic at the tested concentrations. |
Based on these initial results, further mechanistic studies can be designed. For example, if apoptosis is indicated, one might investigate upstream caspases (e.g., Caspase-8, Caspase-9) or use flow cytometry with Annexin V/PI staining to confirm the findings.
Conclusion
This application note provides a robust, multi-faceted strategy for the cytotoxic characterization of this compound. By employing assays that probe distinct cellular health markers—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a comprehensive and reliable profile of the compound's in vitro toxicity. This foundational understanding is a critical step in the journey of drug discovery and chemical safety evaluation, providing the empirical evidence needed to make informed decisions about the future development of this novel entity.
References
-
HepG2 cells as a model for in vitro toxicity studies. Donato, M. T., Lahoz, A., & Castell, J. V. (2008). Methods in molecular biology (Clifton, N.J.), 481, 1-13. [Link]
-
MTT assay for cell viability and cytotoxicity. van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity. Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cold Spring Harbor protocols, 2018(6). [Link]
Application Note: Strategic Design of Pharmacokinetic Studies for Difluorophenyl-Containing Drug Candidates
Introduction: The Role and Challenges of the Difluorophenyl Moiety
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance a range of properties including metabolic stability, binding affinity, and lipophilicity.[1][2] The difluorophenyl group, in particular, is a prevalent motif used to strategically block sites of metabolism, modulate pKa, and improve pharmacokinetic (PK) profiles.[1][3] However, the very characteristics that make this moiety attractive also present unique challenges for pharmacokinetic study design. The strong carbon-fluorine (C-F) bond enhances metabolic stability, potentially leading to longer half-lives and atypical metabolic pathways that must be thoroughly investigated.[4][5]
This application note provides a comprehensive guide for designing robust preclinical pharmacokinetic studies for drug candidates containing a difluorophenyl group. It emphasizes the causality behind experimental choices and provides detailed protocols to ensure the generation of reliable, high-quality data compliant with regulatory expectations.[6]
Pre-Study Considerations: Building a Foundation for Success
Before embarking on in-vivo studies, a thorough in-vitro characterization is essential to inform the study design.
-
Metabolic Stability Assessment: Initial screening using liver microsomes (from relevant species and human) or hepatocytes is crucial. This will provide a preliminary indication of the compound's metabolic fate. For difluorophenyl compounds, it is important to assess for potential metabolic switching, where metabolism is redirected to other parts of the molecule, or for less common defluorination pathways.[5][7]
-
Physicochemical Characterization: Properties such as solubility, lipophilicity (LogP/LogD), and pKa must be accurately determined. The position of the difluoro- substitution can significantly alter these parameters, which in turn govern absorption, distribution, and formulation development.
-
Plasma Protein Binding: The extent of binding to plasma proteins should be quantified across species. High protein binding can affect the volume of distribution and the unbound fraction of the drug, which is the pharmacologically active portion.[7]
-
Dose Formulation Development: A suitable vehicle must be developed to ensure complete dissolution and stability of the test compound for administration. The choice of vehicle can significantly impact the absorption profile, especially for oral dosing.
Preclinical Pharmacokinetic Study Design
The primary goals of a preclinical PK study are to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[8] This information is vital for dose selection in toxicology studies and for predicting the human pharmacokinetic profile.[9]
Selection of Animal Models
The choice of animal species is a critical decision.[10] Rodent models (e.g., Sprague-Dawley rats, CD-1 mice) are commonly used for initial PK screening due to their well-characterized physiology and cost-effectiveness.[11][12] A non-rodent species (e.g., Beagle dog, Cynomolgus monkey) is also typically required before human trials.[13] The selection should be justified based on similarities in metabolic profiles to humans, which can be informed by the in-vitro studies.[10]
Dosing and Route of Administration
-
Route: Both intravenous (IV) and the intended clinical route (most commonly oral, PO) should be evaluated. The IV route provides data on clearance (CL), volume of distribution (Vd), and terminal half-life (t½) in the absence of absorption limitations. The PO route allows for the determination of oral bioavailability (F%).
-
Dose Level: At least two dose levels are recommended for the oral route to assess dose proportionality. The selected doses should be based on efficacy studies and preliminary toxicology data.
Sampling Strategy
A well-designed sampling schedule is critical for accurately defining the concentration-time profile.
-
IV Administration: Frequent sampling is required in the initial minutes to capture the distribution phase, followed by less frequent sampling during the elimination phase. A typical schedule might be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral Administration: Sampling should be concentrated around the expected Tmax (time to maximum concentration), with sufficient points to characterize the absorption and elimination phases. A typical schedule might be: 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Sparse vs. Serial Sampling: For rodents, serial sampling (collecting all time points from the same animal) is preferred as it reduces inter-animal variability.[14] However, if blood volume limitations are a concern, sparse sampling (collecting fewer time points from different animals at each time point) can be employed.[15]
Bioanalytical Methodology: Ensuring Data Integrity
The reliability of a PK study hinges on a robust and validated bioanalytical method.[16] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[16]
Method validation must be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[17][18][19][20][21] This process demonstrates that the analytical method is reliable and fit for its intended purpose.[16][20]
Key Validation Parameters:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter between measurements.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[22]
Data Analysis and Interpretation
Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA).[23][24][25] This model-independent approach uses algebraic equations, such as the trapezoidal rule, to derive key parameters from the plasma concentration-time data.[23][24]
Table 1: Key Pharmacokinetic Parameters from Non-Compartmental Analysis
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate of absorption and is often linked to efficacy and toxicity. |
| Tmax | Time at which Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC (0-t) | Area Under the concentration-time Curve from time zero to the last measurable concentration. | Represents the total drug exposure over the measured time period.[24] |
| AUC (0-inf) | Area Under the concentration-time Curve extrapolated to infinity. | Represents the total systemic exposure to the drug after a single dose.[24][25] |
| t½ | Terminal elimination half-life. | The time required for the plasma concentration to decrease by half during the elimination phase. Determines dosing interval. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. It reflects the efficiency of drug elimination.[25] |
| Vd | Volume of Distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[25] |
| F% | Bioavailability. | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Visualizing the Workflow
A well-structured workflow is essential for a successful pharmacokinetic study.
Sources
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- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotechfarm.co.il [biotechfarm.co.il]
- 14. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mathworks.com [mathworks.com]
- 16. resolvemass.ca [resolvemass.ca]
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- 18. labs.iqvia.com [labs.iqvia.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. datapharmaustralia.com [datapharmaustralia.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes & Protocols: Leveraging 5-(3,4-Difluorophenyl)-5-oxovaleric Acid as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Fluorination in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2][3][4] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms in oncology and beyond, with over 80 agents approved by the FDA.[3][5]
A recurring and highly successful motif in the medicinal chemist's toolkit is the 3,4-difluorophenyl group. The strategic incorporation of fluorine atoms onto a phenyl ring can profoundly alter a molecule's properties. Compared to chlorine, fluorine is smaller and more electronegative, which can lead to distinct and often favorable interactions with a biological target.[6] Fluorine can act as a hydrogen bond acceptor and its presence can lower the pKa of nearby functionalities, influencing binding affinity and pharmacokinetic properties such as metabolic stability and cell permeability.[6]
This guide focuses on 5-(3,4-Difluorophenyl)-5-oxovaleric acid , a bifunctional building block that provides a robust starting point for the synthesis of novel kinase inhibitors. Its structure combines the advantageous 3,4-difluorophenyl keto group with a terminal carboxylic acid, offering two distinct handles for chemical modification and scaffold elaboration.
Physicochemical Properties of the Building Block
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [6][7] |
| Molecular Weight | 228.19 g/mol | [6][7][8] |
| CAS Number | 845790-46-7 | [6][8] |
| Physical Form | Cream-colored solid | [8] |
| Purity | Typically ≥97% | [8] |
| Synonym | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | [8] |
Part 1: Synthesis of a Kinase Inhibitor Scaffold
The dual functionality of this compound allows for a modular approach to inhibitor design. The carboxylic acid is readily converted to an amide, a common feature in kinase inhibitors that often interacts with the hinge region of the kinase ATP-binding site. The ketone can be used for subsequent heterocycle formation (e.g., pyrazole, pyrimidine), a strategy frequently employed to build out the core scaffold and target different regions of the kinase domain.
This protocol describes a representative two-step synthesis to generate a hypothetical N-aryl amide intermediate, a common precursor in kinase inhibitor development.
Synthetic Workflow Overview
Caption: General synthetic workflow for elaborating the building block.
Protocol 1: Amide Bond Formation
This protocol details the coupling of the building block's carboxylic acid with a representative aromatic amine.
Rationale: The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) is a classic and effective method for amide coupling. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt reacts with the activated acid to form an active ester, which reduces the risk of side reactions (like racemization if chiral amines were used) and improves reaction efficiency. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl byproduct without interfering with the primary reactants.[9]
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline, as a model)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Amine Addition: Add the substituted aniline (1.1 eq) to the solution, followed by HOBt (1.2 eq) and DIPEA (3.0 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Slowly add EDCI (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acid wash removes excess amine and DIPEA, while the base wash removes unreacted starting material and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure N-aryl amide intermediate.
Part 2: In Vitro Kinase Activity and Inhibition Assay
Once a potential inhibitor is synthesized, its biological activity must be quantified. A common and robust method is an in vitro kinase activity assay, which measures the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The result is typically expressed as an IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[5]
This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. This is a widely used format due to its high sensitivity and compatibility with high-throughput screening.[10][11]
Kinase Assay Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. This compound | 845790-46-7 [sigmaaldrich.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of 1,2-Difluorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of 1,2-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and achieve higher yields and purity.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing a keto-functional group to an aromatic ring.[1][2] However, when the substrate is 1,2-difluorobenzene, the reaction is far from trivial. The two adjacent fluorine atoms are strongly deactivating due to their powerful inductive electron-withdrawing effect (-I), making the aromatic ring significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3] This inherent lack of reactivity often leads to low yields and requires carefully optimized conditions to overcome.
This guide provides practical, field-proven insights to address the specific issues you may encounter, explaining the "why" behind each recommendation to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the Friedel-Crafts acylation of 1,2-difluorobenzene.
Question: My reaction yield is very low or I'm observing no reaction at all. What are the likely causes and how can I fix this?
Answer:
Low to negligible yields are the most frequent challenge with 1,2-difluorobenzene.[3] This is primarily due to the severe deactivation of the aromatic ring by the two ortho-positioned fluorine atoms. Here’s a systematic approach to troubleshooting this issue:
1. Insufficient Catalyst Activity or Loading:
-
Causality: The deactivated ring requires a highly reactive electrophile, which is generated by a strong Lewis acid catalyst. Standard catalytic amounts may be insufficient. The product ketone also forms a stable complex with the Lewis acid, effectively sequestering it.[4][5] Therefore, a stoichiometric amount or even an excess of the Lewis acid is often necessary.
-
Solutions:
-
Increase Catalyst Molar Ratio: Start by increasing the molar ratio of the Lewis acid (e.g., AlCl₃) to the acylating agent. A common starting point is 1.1 to 1.5 equivalents of AlCl₃ per equivalent of the acyl chloride.[4]
-
Consider a More Potent Lewis Acid: If AlCl₃ is not effective, consider stronger Lewis acids or different catalyst systems that can enhance the electrophilicity of the acylium ion.
-
2. Inadequate Reaction Temperature:
-
Causality: The high activation energy barrier of this reaction, due to the deactivated substrate, may not be overcome at low temperatures. While many Friedel-Crafts reactions are run at 0 °C to room temperature, 1,2-difluorobenzene often requires more forcing conditions.
-
Solutions:
-
Gradual Temperature Increase: If your reaction is proceeding slowly or not at all at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to find the optimal temperature that increases the reaction rate without promoting side reactions or decomposition.[6] Some acylations on deactivated systems are performed at the boiling point of the solvent, such as 1,2-dichloroethane (83 °C).[6]
-
3. Moisture Contamination:
-
Causality: Friedel-Crafts acylation is extremely sensitive to moisture. Water reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃), rendering it ineffective.[4]
-
Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Use Anhydrous Reagents and Solvents: Use freshly opened or properly stored anhydrous solvents and ensure the 1,2-difluorobenzene and acylating agent are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]
-
Question: I'm getting a mixture of products. How can I improve the regioselectivity of the acylation?
Answer:
The directing effects of the two fluorine atoms in 1,2-difluorobenzene primarily guide the incoming acyl group to the 4-position (para to one fluorine and meta to the other), yielding 3,4-difluoroacetophenone as the major product.[4] However, the formation of the 2,3-difluoro-isomer is a common side product.[4]
1. Understanding the Directing Effects:
-
Mechanism: Both fluorine atoms are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. However, the position between the two fluorines is highly deactivated. The primary site of attack is the 4-position, which is para to the fluorine at position 1. The 3-position is ortho to the fluorine at position 2, but steric hindrance can make this position less favorable.
2. Optimizing for Regioselectivity:
-
Lewis Acid Choice: The size of the Lewis acid can influence the steric environment of the transition state. Using a bulkier Lewis acid might further disfavor acylation at the more sterically hindered 3-position.[7]
-
Solvent Effects: The polarity of the solvent can affect the reactivity of the acylium ion and the stability of the reaction intermediates.[8] Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different anhydrous solvents may alter the isomeric ratio.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.[7] However, this must be balanced with the need for a sufficient reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the Friedel-Crafts acylation of 1,2-difluorobenzene with acetyl chloride?
The expected major product is 3,4-difluoroacetophenone .[4] The acylation occurs primarily at the 4-position due to the ortho, para-directing effect of the fluorine at position 1.
Q2: What are the most common side products?
The most likely side product is the isomeric 2,3-difluoroacetophenone , resulting from acylation at the 3-position.[4] Under harsh conditions, such as high temperatures and prolonged reaction times, deacylation of the product can also occur.[4]
Q3: Why is 1,2-difluorobenzene so much less reactive than 1,3-difluorobenzene?
The reactivity of difluorobenzene isomers in Friedel-Crafts acylation generally follows the order: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene.[3] In 1,3-difluorobenzene, the directing effects of the two fluorine atoms reinforce each other towards the 4-position, making it the most activated site. In 1,2-difluorobenzene, the strong inductive deactivation from the adjacent fluorine atoms and steric hindrance around the potential reaction sites significantly reduce its reactivity.[3]
Q4: Can I use an acid anhydride instead of an acyl chloride?
Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts acylation, often in the presence of a Lewis acid like aluminum chloride.[2][5] The reactivity might differ, and the stoichiometry of the Lewis acid may need to be adjusted.
Q5: What is the purpose of the aqueous workup with acid?
The aqueous workup, typically with dilute hydrochloric acid, serves two main purposes:
-
It hydrolyzes and quenches any remaining reactive species, including the Lewis acid.
-
It breaks up the stable complex formed between the ketone product and the Lewis acid catalyst, liberating the desired product for extraction.[3][4][5]
Optimized Reaction Conditions and Protocol
The following table summarizes a set of generally optimized conditions for the acylation of 1,2-difluorobenzene.
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acetyl Chloride | Readily available and reactive. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | A strong and common Lewis acid for this reaction. |
| Substrate:Acylating Agent:Lewis Acid Molar Ratio | 1 : 1.1 : 1.2-1.5 | Excess acylating agent and Lewis acid are needed to drive the reaction with the deactivated substrate. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common, relatively inert solvents for Friedel-Crafts reactions. |
| Temperature | 0 °C to Room Temperature, potentially reflux | Start at a lower temperature and gradually increase if the reaction is slow. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and deactivation of the catalyst. |
Step-by-Step Experimental Protocol: Synthesis of 3,4-Difluoroacetophenone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2-1.5 equivalents).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane, followed by 1,2-difluorobenzene (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.[3]
-
Acylating Agent Addition: Dilute acetyl chloride (1.1 equivalents) with anhydrous dichloromethane in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.[3][6]
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in the Friedel-Crafts acylation of 1,2-difluorobenzene.
Reaction Mechanism and Regioselectivity
Caption: The mechanism of Friedel-Crafts acylation on 1,2-difluorobenzene, showing the formation of major and minor products.
References
- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem.
- Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene. Benchchem.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. ResearchGate. Available at: [Link]
-
Chapter 15 Reactions of Aromatic Compounds. Available at: [Link]
-
Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Welcome to the technical support center for the synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to address common challenges encountered during its synthesis, primarily via the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations of the underlying causes and actionable solutions.
Question 1: Why is the yield of my this compound consistently low?
Possible Causes & Solutions:
-
Deactivation of the Aromatic Ring: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] This inherent low reactivity of 1,2-difluorobenzene is a primary factor for lower yields compared to more activated aromatic systems.
-
Solution: To overcome this, ensure a sufficient excess of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is used. A stoichiometric amount is often required because the catalyst complexes with both the starting material and the ketone product.[3] In some cases, increasing the catalyst loading to 1.5-2.5 equivalents can improve yields.
-
-
Insufficient Reaction Time or Temperature: Due to the deactivated nature of the substrate, the reaction may require more forcing conditions to proceed to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can also promote side reactions.
-
-
Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture, which can hydrolyze the glutaric anhydride and deactivate the Lewis acid catalyst.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the aluminum chloride is of high purity and handled with care to minimize exposure to air.
-
Question 2: My final product is difficult to purify and appears to contain several impurities. What are the likely side products and how can I avoid them?
Common Side Reactions & Prevention Strategies:
-
Formation of Isomeric Byproducts: While the directing effects of the fluorine atoms favor acylation at the 4-position, a minor amount of acylation at the 2- or 3-position can occur, leading to isomeric impurities that are often difficult to separate from the desired product.
-
Prevention: Maintaining a low reaction temperature, especially during the addition of the electrophile, can enhance the regioselectivity of the reaction. Slower, dropwise addition of the 1,2-difluorobenzene to the activated glutaric anhydride-AlCl₃ complex is recommended.[4]
-
-
Self-Condensation of Glutaric Anhydride: Under the reaction conditions, glutaric anhydride can potentially undergo self-condensation reactions, leading to polymeric byproducts.
-
Prevention: This is more likely to occur if the anhydride is allowed to react with the Lewis acid for an extended period before the aromatic substrate is introduced. Add the 1,2-difluorobenzene promptly after the formation of the acylium ion complex.
-
-
Incomplete Reaction: Unreacted starting materials, particularly 1,2-difluorobenzene and glutaric acid (from the hydrolysis of the anhydride during workup), can contaminate the final product.
-
Prevention: As mentioned, ensure adequate catalyst loading and reaction time. A carefully executed aqueous workup is crucial for removing unreacted glutaric acid.
-
Question 3: I am observing a significant amount of an unexpected byproduct. How can I identify it?
Identification of Unknown Impurities:
To effectively troubleshoot, it is essential to identify the structure of the major byproduct. The following analytical techniques are recommended:
| Analytical Technique | Information Provided |
| ¹H and ¹⁹F NMR Spectroscopy | Provides detailed structural information, including the substitution pattern on the aromatic ring. The presence of unexpected aromatic signals or changes in the fluorine coupling patterns can indicate isomeric byproducts. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates the components of the mixture and provides the molecular weight of each. This is invaluable for determining the molecular formula of impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for identifying volatile impurities and unreacted starting materials. |
A common, yet often overlooked, source of impurities can be the starting materials themselves. For instance, commercial fluorobenzene can sometimes contain small amounts of benzene, which would lead to the formation of 5-oxo-5-phenylvaleric acid.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: While various solvents can be used, dichloromethane or nitrobenzene are common choices for Friedel-Crafts acylations.[4] Dichloromethane is often preferred due to its lower boiling point, which allows for easier removal post-reaction. For less reactive substrates like 1,2-difluorobenzene, a solvent with a higher boiling point, such as nitrobenzene or even using an excess of the 1,2-difluorobenzene itself as the solvent, may be beneficial.
Q2: Can I use an acyl chloride instead of glutaric anhydride?
A2: Yes, the corresponding acyl chloride, 5-chloro-5-oxovaleric acid, can be used.[6][7] However, glutaric anhydride is often preferred for its lower cost, easier handling, and the generation of less corrosive byproducts.[7]
Q3: My workup procedure results in a thick emulsion. How can I resolve this?
A3: Emulsion formation during the aqueous quench is a common issue, often caused by the presence of aluminum salts. To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine).
-
Filter the mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period, if feasible.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound.[4] A suitable solvent system can be determined through small-scale solubility tests, but mixtures of ethanol and water or toluene are often effective.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
Under a nitrogen atmosphere, charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous aluminum chloride (1.5 - 2.5 equivalents).
-
Add an anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Formation of the Acylium Ion Complex:
-
In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the glutaric anhydride solution to the stirred AlCl₃ suspension, ensuring the temperature remains below 10 °C.
-
-
Acylation Reaction:
-
Add 1,2-difluorobenzene (1.0 - 1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[4]
-
Stir the resulting mixture until the two layers are clear.
-
-
Product Isolation and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system.
-
IV. Visualizing the Process
Diagram 1: Key Steps in the Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound with key troubleshooting checkpoints.
Diagram 2: Potential Side Reactions
Caption: Major reaction pathways, highlighting potential side reactions that can lead to impurities.
V. References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Google Patents. (2009). CN101423515A - Novel preparation method of Ezetimibe. Retrieved from
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
Google Patents. (2008). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. Retrieved from
-
Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Retrieved from
-
YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Global Scientific Journal. (2020, November). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
YouTube. (2020, September 30). Acylation using an anhydride. Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]
-
Reddit. (2024, November 30). Friedel-Crafts alkylation problem. Retrieved from [Link]
-
European Patent Office. (1986, May 7). Process for the preparation of halo aromatic compounds. Retrieved from [Link]
-
Google Patents. (2002). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. science-revision.co.uk [science-revision.co.uk]
Improving the yield of 5-(3,4-Difluorophenyl)-5-oxovaleric acid synthesis
An Expert's Guide to Optimizing the Synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your product. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.
The synthesis of this valuable ketoacid is primarily achieved through a Friedel-Crafts acylation, a powerful C-C bond-forming reaction. However, its success is highly dependent on carefully controlled conditions, especially given the nature of the starting materials.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: My reaction has a very low yield or did not proceed at all. What are the common causes?
This is the most common challenge, and it typically points to one of three areas: the catalyst, the reactants, or the reaction conditions.
-
Possible Cause 1: Inactive Lewis Acid Catalyst. The catalyst, typically anhydrous aluminum chloride (AlCl₃), is the engine of this reaction. It is extremely hygroscopic and reacts violently with water. Moisture from the air, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive and halting the reaction.[2][3]
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃. Handle it rapidly in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) or in a glove box. Ensure all glassware is oven-dried and cooled under a stream of dry gas before use. Solvents must be rigorously dried using appropriate methods.
-
-
Possible Cause 2: Deactivated Aromatic Ring. The two fluorine atoms on the 1,2-difluorobenzene ring are electron-withdrawing groups. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene.[2]
-
Solution: This inherent low reactivity needs to be overcome with optimized conditions. Ensure you are using a sufficient excess of the Lewis acid catalyst (often more than 2 equivalents) to drive the reaction forward. Higher reaction temperatures may also be required, but must be balanced against the risk of side reactions.
-
-
Possible Cause 3: Insufficient Stoichiometry of Catalyst. In Friedel-Crafts acylation, the AlCl₃ not only acts as a catalyst to generate the acylium ion from glutaric anhydride but also complexes with the ketone product formed.[3] This complexation deactivates the product, preventing further acylation (a benefit), but it also means that AlCl₃ is consumed as the reaction progresses.[4][5]
-
Solution: A stoichiometric amount of AlCl₃ relative to the limiting reagent is the absolute minimum. For deactivated substrates like 1,2-difluorobenzene, using a molar excess (e.g., 2.0 to 2.5 equivalents) of AlCl₃ is often necessary to achieve a reasonable yield.
-
Issue 2: I'm observing the formation of multiple products or significant impurities.
Side product formation is often a result of incorrect stoichiometry, temperature, or the presence of contaminants.
-
Possible Cause 1: Isomer Formation. Although the fluorine atoms direct the acylation, substitution at other positions on the ring can occur, leading to isomeric ketoacid byproducts. The primary desired product is the result of acylation at the 4-position, para to one of the fluorine atoms.
-
Solution: Control of reaction temperature is critical for regioselectivity. Running the reaction at a lower temperature (e.g., 0-5 °C) during the addition of 1,2-difluorobenzene can improve selectivity, even if it requires a longer reaction time.[6]
-
-
Possible Cause 2: Impurities in Starting Materials. The purity of 1,2-difluorobenzene and glutaric anhydride is crucial. For instance, the presence of benzene in the fluorobenzene starting material can lead to the formation of 5-oxo-5-phenylpentanoic acid, an impurity that can be difficult to separate.[6]
-
Solution: Use high-purity starting materials (≥97%). If necessary, purify the 1,2-difluorobenzene by distillation before use.
-
-
Possible Cause 3: Charring or Decomposition. Excessively high reaction temperatures can lead to the decomposition of reactants and the formation of tar-like substances, which complicates purification and reduces yield.
-
Solution: Maintain careful temperature control throughout the reaction. Use an ice bath to manage the initial exothermic reaction when adding reagents. If heating is required, do so gradually and monitor the reaction closely.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid catalyst besides AlCl₃?
A: Yes, other Lewis acids can be used, but AlCl₃ is generally the most common and cost-effective for this transformation. Alternatives like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective but may require different solvents and temperatures.[7] More modern, milder catalysts like metal triflates (e.g., Sc(OTf)₃) are also an option and can sometimes offer better selectivity and easier handling, though they are more expensive.[8]
Q2: What is the purpose of quenching the reaction with an ice/HCl mixture?
A: The quenching step serves two critical functions. First, the addition of water hydrolyzes the excess AlCl₃ and breaks down the aluminum chloride-ketone complex, liberating the product.[1] Second, the process is highly exothermic, and using a large amount of crushed ice helps to safely dissipate the heat generated. The addition of concentrated hydrochloric acid ensures the solution is acidic, which keeps the aluminum salts (as Al(OH)₃) dissolved and prevents them from precipitating with your product.
Q3: Why is an inert solvent like dichloromethane or nitrobenzene often used?
A: The solvent must be inert to the highly reactive conditions of the Friedel-Crafts reaction.[3] Dichloromethane (DCM) or 1,2-dichloroethane are common choices as they are polar enough to dissolve the reactants and the intermediate complex but do not react with AlCl₃. Nitrobenzene can also be used and sometimes helps to dissolve the reactants better, but it is more toxic and difficult to remove. In some procedures, an excess of the aromatic substrate (1,2-difluorobenzene) can itself be used as the solvent.[6]
Q4: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Take small aliquots from the reaction mixture at regular intervals, quench them carefully in a separate vial with acidic water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) to observe the disappearance of the starting material (1,2-difluorobenzene) and the appearance of the product spot.
Data Summary and Key Parameters
The following table summarizes critical parameters that can be adjusted to optimize the synthesis.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Molar Ratio (AlCl₃ : Anhydride) | 2.0 - 2.5 : 1 | Ensures sufficient catalyst is present to activate the anhydride and complex with the product. Below 2.0 may result in low conversion. |
| Molar Ratio (Difluorobenzene : Anhydride) | 1.0 - 1.2 : 1 | A slight excess of the aromatic substrate can help drive the reaction to completion. |
| Addition Temperature | 0 - 10 °C | Controls the initial exothermic reaction and improves regioselectivity, minimizing isomer formation.[6] |
| Reaction Temperature | 20 - 50 °C | Reaction may be slow at room temperature due to the deactivated ring. Gentle heating may be required to increase the rate. |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature and substrate reactivity. Monitor by TLC to determine completion. |
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the generally accepted mechanism for the Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[1] Researchers must perform their own risk assessment and adhere to all institutional safety guidelines.
Materials:
-
Glutaric Anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (2.2 eq)
-
1,2-Difluorobenzene (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.2 eq) and anhydrous DCM. Begin stirring to form a suspension. To the dropping funnel, add a solution of glutaric anhydride (1.0 eq) and 1,2-difluorobenzene (1.1 eq) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature is maintained between 5-10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress using TLC. If the reaction is sluggish, it may be gently heated to 40 °C.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine all organic layers and wash sequentially with water and then a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a solid.[9]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- ACS Publications. (2022-12-14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Benchchem. Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers.
- ResearchGate. Optimization of Reaction Conditions | Download Scientific Diagram.
- Chemistry LibreTexts. (2022-09-24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- University of Calgary. Ch12: Friedel-Crafts limitations.
- ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
- Chemistry LibreTexts. (2015-07-18). 15.12: Limitations of Friedel-Crafts Alkylations.
- Benchchem. Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
- Chemistry Steps. Friedel-Crafts Acylation.
- Google Patents. (2005-11-10). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Sigma-Aldrich. This compound | 845790-46-7.
- SynArchive. Friedel-Crafts Acylation.
- Benchchem. Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
- International Journal of Advanced Chemistry Research. (2021-05-26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
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- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 7. synarchive.com [synarchive.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(3,4-Difluorophenyl)-5-oxovaleric acid by Recrystallization
Welcome to the technical support center for the purification of 5-(3,4-Difluorophenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This process relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures.[2]
This guide will provide a structured approach to troubleshooting common issues encountered during the recrystallization of this compound, supported by scientific principles and practical insights.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This section provides a systematic approach to identifying and resolving these problems.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: The ideal solvent should exhibit the following characteristics[3][4]:
-
High dissolving power for the compound at elevated temperatures.
-
Low dissolving power for the compound at low temperatures. This ensures a good recovery of the purified product.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
-
A boiling point below the melting point of the compound to prevent "oiling out".[3]
-
Chemical inertness towards the compound.[1]
-
Volatility for easy removal from the purified crystals.[1]
-
Low toxicity and cost. [3]
Q2: Which solvents are a good starting point for the recrystallization of this compound?
A2: Based on the structure of this compound, which contains a polar carboxylic acid group, a ketone, and a moderately non-polar difluorophenyl ring, a solvent of intermediate polarity is likely to be effective. A good starting point would be polar protic solvents or mixtures thereof. For a similar compound, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, an ethanol/water mixture has been suggested as a suitable solvent for recrystallization.[5]
Here is a table of suggested solvents to screen:
| Solvent System | Boiling Point (°C) | Rationale |
| Ethanol/Water | Variable | The polarity can be fine-tuned by adjusting the ratio. Ethanol will dissolve the organic part, while water will decrease the solubility upon cooling. |
| Isopropanol | 82.6 | A slightly less polar alcohol that can be effective. |
| Acetone | 56 | A polar aprotic solvent that can be a good choice.[6] |
| Ethyl Acetate | 77 | A solvent of intermediate polarity. |
| Toluene | 111 | A non-polar aromatic solvent, may be useful if the compound is less polar than anticipated. Use with caution due to its high boiling point.[3] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath.
-
Add the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature, and then in an ice bath.
-
The best solvent will be the one in which the compound is sparingly soluble at room temperature but completely soluble at high temperature, and which yields a good crop of crystals upon cooling.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.
-
Use a lower boiling solvent: If the boiling point of your solvent is higher than the melting point of your compound, the compound will melt before it can crystallize. Choose a solvent with a lower boiling point.
-
Lower the saturation temperature: Add a small amount of a co-solvent in which the compound is more soluble. This will lower the temperature at which the solution becomes saturated, hopefully below the compound's melting point.
-
Slow down the cooling process: Insulate the flask to allow for very slow cooling. This can sometimes promote crystal formation over oiling.
Q4: I am getting a very low yield after recrystallization. What are the possible causes and solutions?
A4: Low yield is a common issue and can be attributed to several factors[8]:
-
Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. To remedy this, concentrate the solution by boiling off some of the solvent and then allow it to cool again.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter flask, and use a slight excess of hot solvent.
-
Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using too much cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
Q5: What are the likely impurities in my crude this compound?
A5: The primary synthetic route to this compound is through a Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[9] Therefore, potential impurities include:
-
Unreacted starting materials: 1,2-difluorobenzene and glutaric anhydride.
-
Lewis acid catalyst residues: hydrolyzed aluminum salts.
-
Byproducts of the Friedel-Crafts reaction: These can include regioisomers if the acylation occurs at a different position on the aromatic ring, or polyacylated products, although Friedel-Crafts acylation tends to be self-limiting to mono-acylation.[10]
A proper aqueous workup after the reaction is crucial to remove the Lewis acid catalyst and any water-soluble starting materials or byproducts. The remaining organic-soluble impurities are the target for removal by recrystallization.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the results of your solvent screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[11] Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
References
- Recrystallization. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
- Solubility Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: Application Notes and Protocols. (n.d.).
- 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. (n.d.).
- Determining Which Solvent to Use. (2022, April 7).
- Finding the best solvent for recrystallisation student sheet. (n.d.).
- Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. (n.d.).
- Friedel-Crafts Acylation. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). Retrieved from University of York, Chemistry Teaching Labs.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8).
- RECRYSTALLISATION. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.). Retrieved from a university chemistry experiment guide.
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- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
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Technical Support Center: Resolving Poor Solubility of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid in Biological Assays
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(3,4-Difluorophenyl)-5-oxovaleric acid in biological assays. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound is a carboxylic acid derivative with a difluorophenyl group, which imparts significant hydrophobicity. This chemical structure can lead to poor aqueous solubility, creating hurdles in biological assays where aqueous buffer systems are standard.[1] Inadequate dissolution can result in inaccurate concentration-response curves, underestimation of potency, and poor data reproducibility.[2] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?
A1: The solubility of this compound is governed by a balance between its polar carboxylic acid group and its non-polar difluorophenyl and aliphatic backbone. The difluorophenyl group is hydrophobic ("water-fearing"), which limits its interaction with water molecules. While the carboxylic acid group is polar and can form hydrogen bonds with water, its contribution to overall solubility is often outweighed by the larger hydrophobic portion of the molecule, especially at neutral or acidic pH.[1][3]
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen?
A2: This is a common phenomenon known as "solvent-shifting" or "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many hydrophobic compounds.[4] However, when a concentrated DMSO stock solution is diluted into an aqueous medium (like cell culture media or PBS), the DMSO concentration dramatically decreases. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[5][6] The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid cellular toxicity and to minimize these precipitation effects.[6]
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a useful technique to aid dissolution. However, it should be done with caution. Excessive or prolonged heating can lead to the degradation of the compound. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for a short period. Always visually inspect the solution for any changes in color or clarity that might indicate degradation. Sonication, in conjunction with gentle warming, can also be effective.[5][7]
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[8][9] In its protonated (acidic) form (at low pH), the molecule is less polar and therefore less soluble in water. By increasing the pH of the solution with a base (e.g., NaOH), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, consequently, more soluble in aqueous solutions.[10][11][12]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow to troubleshoot and resolve solubility issues with this compound.
Step 1: Initial Solubility Testing in Organic Solvents
Before preparing a large stock solution, it is prudent to perform small-scale solubility tests.
| Solvent | Class | Expected Solubility | Rationale |
| DMSO | Polar Aprotic | High | A strong, versatile solvent for many organic compounds.[4] |
| Ethanol | Polar Protic | Moderate | A less toxic alternative to DMSO for some cell-based assays. |
| DMF | Polar Aprotic | High | Similar to DMSO, but may have different effects on your assay. |
Protocol 1: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate vials.
-
Add a small, measured volume of the chosen organic solvent (e.g., 100 µL of DMSO) to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex the vials for 1-2 minutes.
-
If the compound is not fully dissolved, use a sonicating water bath for 5-10 minutes.
-
Visually inspect for any undissolved particles. If the solution is clear, the compound is soluble at that concentration in the tested solvent.
Step 2: Preparation of a Concentrated Stock Solution
Based on the results from Step 1, prepare a concentrated stock solution in the most suitable organic solvent, typically DMSO.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh the required amount of this compound (Molecular Weight: 228.19 g/mol ). For 1 mL of a 10 mM solution, you will need 2.28 mg.
-
Dissolve the compound in high-purity, anhydrous DMSO.
-
Vortex thoroughly. If necessary, sonicate in a water bath until the solution is clear.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Step 3: Addressing Precipitation in Aqueous Media - The pH Adjustment Method
For carboxylic acids, increasing the pH is a highly effective method to enhance aqueous solubility.
Protocol 3: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Start with a concentrated DMSO stock solution (e.g., 100 mM).
-
In a separate sterile tube, add a small volume of the DMSO stock to your aqueous buffer (e.g., PBS or serum-free media).
-
While stirring, add a small amount of a dilute base, such as 0.1 N NaOH, dropwise.
-
Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to be at least 1-2 units above the pKa of the carboxylic acid group (typically around 4-5). A final pH of 7.0-7.4 is usually sufficient and compatible with most biological assays.
-
Visually inspect the solution for clarity.
-
Sterile-filter the final aqueous stock solution through a 0.22 µm filter before use in cell culture.
Diagram 1: Troubleshooting Workflow for Compound Solubility
Caption: A stepwise guide to resolving solubility issues.
Step 4: The Use of Co-solvents and Excipients
If pH adjustment alone is insufficient or not compatible with your assay, the use of co-solvents or excipients can be explored.
-
Co-solvents: These are water-miscible organic solvents that, when added in small amounts to the aqueous medium, can increase the solubility of hydrophobic compounds.[] Examples include polyethylene glycol (PEG) 300 or 400, and propylene glycol.
-
Excipients: Surfactants like Tween® 80 or complexing agents such as cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[8][14]
Protocol 4: Using a Co-solvent in the Final Assay Medium
-
Prepare a concentrated stock of your compound in DMSO.
-
In a separate tube, prepare your final assay medium containing a small percentage of a co-solvent (e.g., 1-5% PEG400).
-
Add the DMSO stock solution to the co-solvent-containing medium while vortexing to ensure rapid mixing.
-
The final concentration of both DMSO and the co-solvent should be tested for any effects on the assay and for cellular toxicity.
Best Practices for Handling and Storage
-
High-Purity Solvents: Always use high-purity, anhydrous solvents to prepare stock solutions. Water contamination in DMSO can reduce its solvating power.
-
Aliquoting: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]
-
Verification: Before use, always bring aliquots to room temperature and vortex gently to ensure any settled compound is redissolved.[7]
-
Controls: Always include a vehicle control in your experiments, which contains the same final concentration of all solvents (e.g., DMSO, NaOH, co-solvents) used to dissolve the compound.
Diagram 2: pH-Dependent Solubility of a Carboxylic Acid
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Conclusion
Successfully resolving the poor solubility of this compound requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound and employing the strategies outlined in this guide—from appropriate solvent selection and pH adjustment to the potential use of co-solvents—researchers can ensure accurate and reproducible results in their biological assays. Always begin with small-scale tests and include proper vehicle controls to validate your experimental setup.
References
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]
-
Gautam, A., & Singh, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 894930. Retrieved from [Link]
-
MDPI. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules, 28(23), 7808. Retrieved from [Link]
-
Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
-
Digital Control Systems, Inc. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
ResearchGate. (2023). Carboxylic acid ligands used for constructing hydrophobic MOFs. Retrieved from [Link]
-
CompoundingToday.com. (2005). pH Adjusting Database. Retrieved from [Link]
-
Al-Ghabeish, M., & Salem, M. S. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 16(5), 1098–1106. Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 11. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in 5-(3,4-Difluorophenyl)-5-oxovaleric acid synthesis
Welcome to the technical support center for the synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. We understand that achieving high purity and yield is critical for downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you prevent byproduct formation and navigate common experimental challenges.
Core Synthesis Overview: The Friedel-Crafts Acylation
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1] This involves the electrophilic aromatic substitution of 1,2-difluorobenzene with glutaric anhydride, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1] While robust, this reaction is sensitive to several parameters that can lead to the formation of undesirable byproducts.
Caption: Mechanism of Friedel-Crafts Acylation for Target Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yields in this Friedel-Crafts acylation can stem from several factors, primarily related to catalyst deactivation and substrate reactivity.[2]
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[3] Any water present in your solvent, glassware, or reagents will hydrolyze AlCl₃, rendering it inactive. Furthermore, the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[4] Therefore, a stoichiometric amount of the Lewis acid is required.[4][5]
-
Deactivated Aromatic Ring: The two electron-withdrawing fluorine atoms on 1,2-difluorobenzene deactivate the ring towards electrophilic attack compared to benzene.[6] This inherent low reactivity requires optimized conditions to proceed efficiently.
-
Poor Quality Reagents: Impurities in the starting materials, especially the Lewis acid, can significantly hinder the reaction.[2]
-
Sub-optimal Temperature: While some reactions work at room temperature, this specific synthesis may require gentle heating to overcome the activation energy barrier. However, excessively high temperatures can promote side reactions and decomposition.[2]
Solution Workflow:
Caption: Systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing multiple product spots on my TLC analysis. What is the primary isomeric byproduct and how can I control its formation?
The formation of multiple products is most likely due to a lack of complete regioselectivity during the acylation of 1,2-difluorobenzene.
-
Mechanistic Insight: The fluorine atoms are ortho- and para-directing substituents due to resonance effects (+M), but are strongly deactivating through induction (-I).[6] In 1,2-difluorobenzene, there are two non-equivalent positions for electrophilic attack:
-
Position 4 (Desired): This position is para to one fluorine and meta to the other. This leads to the desired product, 5-(3,4 -Difluorophenyl)-5-oxovaleric acid.
-
Position 3 (Byproduct): This position is ortho to one fluorine and meta to the other. This leads to the isomeric byproduct, 5-(2,3 -Difluorophenyl)-5-oxovaleric acid.
-
-
Controlling Regioselectivity: The choice of Lewis acid and solvent can influence the isomer ratio.[7] Steric hindrance plays a crucial role; the bulky acylium ion complex will preferentially attack the less sterically hindered position 4.
| Parameter | Effect on Regioselectivity | Recommendation |
| Lewis Acid Choice | Stronger, bulkier Lewis acids can increase steric hindrance, potentially favoring the desired para-acylation. | While AlCl₃ is standard, experimenting with catalysts like FeCl₃ or ZnCl₂ under specific conditions could be explored.[7] However, AlCl₃ is generally effective. |
| Solvent | The solvent can influence the effective size of the electrophilic complex. | Less polar, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are preferred. Nitrobenzene can also be used but presents handling and removal challenges.[1] |
| Temperature | Lower reaction temperatures generally favor the thermodynamically more stable product and can increase selectivity. | Maintain a low temperature (e.g., 0-5 °C) during the addition of 1,2-difluorobenzene, then allow the reaction to proceed at a controlled temperature (e.g., room temperature).[1] |
Q3: Is polyacylation a significant risk in this synthesis?
No, polyacylation is not a major concern. The Friedel-Crafts acylation has a key advantage over its alkylation counterpart: the product is deactivated.[5][8] The acyl group (a ketone) is strongly electron-withdrawing, which deactivates the aromatic ring and makes it significantly less susceptible to a second electrophilic attack.[9][10] This is a self-limiting aspect of the reaction, making it an excellent method for producing mono-acylated products.[5]
Q4: My reaction fails to initiate or proceeds very slowly. What should I investigate?
A stalled reaction is almost always linked to catalyst deactivation or insufficient activation of the substrate.
-
Check for Moisture: This is the most common reason for failure. Ensure all glassware was oven- or flame-dried, solvents are from a freshly opened bottle or properly dried, and reagents are anhydrous.[2][3]
-
Verify Lewis Acid Quality: Use a fresh, unopened bottle of aluminum chloride if possible. AlCl₃ that has been exposed to air will appear clumpy and yellowed and will have reduced activity.
-
Presence of Basic Functional Groups: The reaction will fail if the aromatic ring contains basic groups like amines (-NH₂), as they will preferentially react with and neutralize the Lewis acid catalyst.[3][8][11] This is not an issue for 1,2-difluorobenzene but is a critical consideration for other substrates.
-
Insufficient Catalyst Loading: As the ketone product complexes with AlCl₃, using less than a full stoichiometric equivalent will result in an incomplete reaction.[4]
Protocols for High-Purity Synthesis and Analysis
Optimized Protocol for Preventing Byproduct Formation
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Glutaric anhydride (high purity)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Difluorobenzene
-
Anhydrous dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice
-
Standard, oven-dried glassware for reflux with a nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) followed by anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Add glutaric anhydride (1.0 equivalent) to the cooled suspension and stir for 15 minutes to allow for complex formation.
-
Substrate Addition: In the dropping funnel, dilute 1,2-difluorobenzene (1.1 equivalents) with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the pure this compound.[12]
-
Analytical Method for Purity Assessment
A reliable analytical method is essential to identify and quantify the desired product and any byproducts. An HPLC-UV method is suitable for routine analysis.[13]
| HPLC-UV Method Parameters | |
| Instrument | Standard HPLC system with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention | The desired product and isomeric byproducts will have distinct retention times, allowing for quantification. |
This method should be validated for linearity, accuracy, and precision according to internal laboratory standards.[13]
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem Technical Support.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Chem V.N. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. [Link]
- BenchChem. (2025). Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. BenchChem Technical Support.
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
- BenchChem. (2025).
-
A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. BenchChem Technical Support.
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Technical Support Center: Enhancing the Stability of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid in Solution
Introduction: Understanding the Molecule
5-(3,4-Difluorophenyl)-5-oxovaleric acid is a keto-acid derivative whose structure presents inherent stability challenges. The presence of three key functional groups dictates its reactivity and degradation profile:
-
Aromatic Ketone: The difluorophenyl ketone group is a chromophore, making the molecule susceptible to photodegradation upon exposure to light, particularly UV wavelengths.[1]
-
Carboxylic Acid: This group governs the molecule's solubility and stability at different pH values. Like many carboxylic acids, its ionization state is pH-dependent, which can influence its reactivity.[2][3][4][5]
-
Valeric Acid Chain: While generally stable, the aliphatic chain can be susceptible to oxidation under certain conditions.
This guide provides a structured approach to identifying the root causes of instability and implementing effective stabilization strategies for your solutions.
Troubleshooting Guide: Common Stability Issues
This section addresses the most common problems encountered when working with this compound in solution.
Issue 1: Rapid Loss of Purity or Appearance of Unknown Peaks in HPLC
Question: "I prepared a fresh solution of this compound in my mobile phase/buffer. After a short period, HPLC analysis shows a decrease in the main peak area and the emergence of new, unidentified peaks. What is happening?"
Root Cause Analysis:
This is a classic sign of chemical degradation. The primary culprits are typically pH, light, and reactive oxygen species. To diagnose the specific cause, a systematic approach known as a forced degradation study is the industry-standard methodology.[6][7][8][9] These studies intentionally stress the compound to rapidly identify its vulnerabilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing purity loss.
Solution Strategies:
-
pH Control: The stability of keto-acids is often pH-dependent.[10] The carboxylate form (at neutral to alkaline pH) may be more stable against certain degradation pathways than the protonated acid form. Conduct a pH screening study (see Protocol 2) to find the optimal pH range (typically between 6.0 and 7.5) for your solution and use a suitable buffer system (e.g., phosphate, citrate) to maintain it.[11]
-
Light Protection: Due to the photosensitive nature of the aromatic ketone, always prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[11][12] This is a critical and simple step to prevent photolytic degradation.[1][13][14]
-
Use of Antioxidants: If oxidative degradation is identified, consider adding antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite. Compatibility and concentration must be optimized.
-
Inert Atmosphere: For maximum protection against oxidation, especially for long-term storage, sparge the solvent and the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.[11]
Issue 2: Solution Turns Yellow or Changes Color Over Time
Question: "My stock solution of this compound, which was initially colorless, has developed a yellow tint after being stored in the lab. Is this a problem?"
Root Cause Analysis:
A color change is a strong visual indicator of degradation. For aromatic ketones, this often points towards the formation of conjugated degradation products resulting from photolytic or oxidative pathways. The difluorophenyl ring system can undergo reactions that extend the conjugated π-system, shifting light absorption into the visible spectrum and causing the yellow appearance.
Solution Strategies:
-
Confirm Degradation: Do not assume the colored solution is still viable. Re-analyze the solution by HPLC to quantify the remaining parent compound and characterize the impurities.
-
Implement Light Protection: This is the most likely and easiest fix. Immediately transfer all stock solutions to amber glass containers and store them in the dark (e.g., in a cabinet or refrigerator).
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older ethers or other solvents can contain peroxide impurities that initiate oxidative degradation. Use freshly opened bottles of HPLC-grade or equivalent solvents.
-
Chelating Agents: Trace metal ions in buffers or solvents can catalyze oxidation. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound? A: The compound is soluble in common organic solvents like DMSO, DMF, ethanol, and methanol.[15] For aqueous experiments, it is a weak acid and its solubility increases significantly at pH values above its pKa (estimated to be around 4.5-5.0, similar to other valeric acid and ketoprofen derivatives).[3][5] To prepare an aqueous stock, it is often best to dissolve the compound in a small amount of organic solvent first (like DMSO) and then dilute it into your aqueous buffer. Always check for precipitation.
Q2: What are the recommended storage conditions for a stock solution? A: Based on the chemical properties, the following conditions are recommended.
| Solvent System | Temperature | Light Conditions | Rationale |
| Organic (DMSO, EtOH) | -20°C or -80°C | Amber Vials / Dark | Minimizes all degradation pathways for long-term storage. |
| Aqueous Buffer | 2-8°C | Amber Vials / Dark | Recommended for short-term storage (days). Prepare fresh for best results. Avoid freezing aqueous buffers. |
| Working Solutions | Room Temperature | Amber Vials / Dark | Prepare fresh daily from a frozen stock. Minimize time on the benchtop. |
Q3: Can I heat the solution to aid dissolution? A: Gentle warming (e.g., to 30-40°C) can be used cautiously, but prolonged exposure to elevated temperatures can accelerate degradation, especially hydrolysis and decarboxylation.[12] It is preferable to use sonication in a room temperature water bath to aid dissolution.
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps to prepare a 10 mM aqueous stock solution with enhanced stability.
-
Weigh Compound: Accurately weigh the required amount of this compound (MW: 228.19 g/mol ) in a fume hood.
-
Initial Dissolution: Add a minimal volume of HPLC-grade DMSO to the solid compound to create a concentrated slurry (e.g., dissolve 2.28 mg in 10-20 µL of DMSO).
-
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 7.0. Filter the buffer through a 0.22 µm filter.
-
Dilution: While vortexing, slowly add the phosphate buffer to the DMSO slurry to reach the final desired volume (for 10 mM, bring 2.28 mg to a final volume of 1 mL).
-
Storage: Transfer the final solution into an amber, cryo-rated vial. For short-term use, store at 2-8°C. For long-term storage, aliquot and store at -80°C.
Protocol 2: Rapid pH Stability Screening
This protocol helps determine the optimal pH for your compound's stability in solution.
-
Prepare Buffers: Create a set of buffers covering a relevant pH range (e.g., pH 4.0, 5.5, 7.0, and 8.5). Use buffers with appropriate buffering capacity for each range (e.g., acetate for pH 4.0/5.5, phosphate for pH 7.0/8.5).
-
Prepare Samples: Prepare identical solutions of your compound (e.g., 100 µg/mL) in each of the prepared buffers. Use amber HPLC vials.
-
Initial Analysis (T=0): Immediately analyze each sample by a validated, stability-indicating HPLC method to get the initial peak area.
-
Incubation: Store the vials under controlled conditions (e.g., 40°C to accelerate degradation) and protect them from light.
-
Time-Point Analysis: Re-analyze the samples at set time points (e.g., 24, 48, 72 hours).
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point for each pH. The pH that shows the least degradation over time is the most stable.
Caption: Primary degradation pathways for the target compound.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.
-
Forced Degradation Studies. MedCrave online.
-
The Influence of Cyclodextrin and pH on the Solubility of Ketoprofen. ResearchGate.
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Forced Degradation Studies. SciSpace.
-
Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant. PubMed.
-
Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. PubMed Central.
-
Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen. PubMed Central.
-
Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. Benchchem.
-
Photolysis study of fluorinated ketones under natural sunlight conditions. PubMed.
-
Solubilization and dissolution of insoluble weak acid, ketoprofen: Effects of pH combined with surfactant. ResearchGate.
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
-
Solubility and dissolution improvement of ketoprofen by emulsification ionic gelation. ResearchGate.
-
Pathways of Amino Acid Degradation. Biology LibreTexts.
-
VALERIC ACID. Cameo Chemicals.
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate.
-
Strategies to enhance pharmaceutical formulation stability. Consensus.
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health.
-
preventing decarboxylation of beta-keto acids during analysis. Benchchem.
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Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate.
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications.
-
KEGG Degradation of aromatic compounds - Reference pathway. KEGG.
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Studies on the synthesis and stability of α-ketoacyl peptides. National Institutes of Health.
-
This compound. Sigma-Aldrich.
-
Physical stability and dissolution of ketoprofen nanosuspension formulation: Polyvinylpyrrolidone and Tween 80 as stabilizers. ResearchGate.
-
Amino Acid Degradation. University of California, Davis.
-
stability issues of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in solution. Benchchem.
-
Valeric acid. Wikipedia.
-
CAS NO. 845790-46-7 | this compound. Arctom Scientific.
-
This compound. Santa Cruz Biotechnology.
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Homogeneous Catalysis of Valeronitrile Hydrolysis under Supercritical Conditions. ResearchGate.
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Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications.
-
Valeric acid | 894 Publications | 7367 Citations. SciSpace.
-
Valeric Acid. Dow Inc.
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Technical Support Center: Method Development for Quantifying 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Welcome to the technical support center for the quantification of 5-(3,4-Difluorophenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.
Introduction: The Analytical Challenge
This compound is a molecule characterized by a difluorinated aromatic ring and a keto-acid functional group. This structure presents unique challenges for quantification in complex biological matrices like plasma, urine, or tissue homogenates. Key difficulties include its polarity, potential for thermal instability, and susceptibility to matrix effects. This guide provides a structured approach to method development, from selecting the right analytical technique to troubleshooting common problems.
FAQs: Method Selection & Initial Development
This section addresses the foundational questions that arise when beginning method development for this analyte.
Q1: What are the primary analytical techniques for quantifying this compound?
A1: The choice of technique depends heavily on the required sensitivity, selectivity, and the complexity of the sample matrix. The three most common approaches are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for higher concentration samples with relatively clean matrices. It is a robust and widely available technique. However, its sensitivity and selectivity may be insufficient for many bioanalytical applications.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1] It can measure very low concentrations of the analyte even in complex matrices like plasma. The selectivity of MS/MS minimizes interference from endogenous matrix components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is less common for this type of molecule because the analyte is not inherently volatile. It requires a chemical derivatization step to increase volatility and thermal stability, which adds complexity to the sample preparation process.[2][3]
Q2: I am working with plasma samples. Should I use LC-MS/MS or HPLC-UV?
A2: For plasma samples, LC-MS/MS is strongly recommended . Plasma is a complex matrix containing high concentrations of proteins, lipids (like phospholipids), and other endogenous components that can interfere with the analysis.[1]
-
Why LC-MS/MS? The high selectivity of monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) allows the detector to distinguish the analyte from co-eluting matrix components. This minimizes a phenomenon known as the "matrix effect," where other compounds suppress or enhance the analyte's signal.[4][5][6] HPLC-UV lacks this level of selectivity, and peaks from endogenous compounds could easily overlap with the analyte peak, leading to inaccurate quantification.
Q3: My analyte is a keto-acid. Are there any specific challenges I should anticipate with chromatography?
A3: Yes, the keto-acid structure presents two primary challenges for reversed-phase HPLC, the most common LC separation mode:
-
Poor Peak Shape (Tailing): The carboxylic acid group can interact with residual silanol groups on the surface of silica-based C18 columns.[7] This secondary interaction causes peak tailing, which compromises resolution and integration accuracy. To mitigate this, it is crucial to use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of the silanol groups.[7]
-
Low Retention: The molecule is relatively polar. On a standard C18 column, it may elute very early, close to the solvent front, where it can be affected by matrix interferences.[8] Optimizing the mobile phase (e.g., starting with a lower percentage of organic solvent) or using a column with a different stationary phase (like a polar-embedded phase) can help increase retention.
Method Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Sample Preparation: Troubleshooting Guide
Effective sample preparation is the most critical step for minimizing matrix effects and ensuring accurate, reproducible results.[1][9]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent system (for LLE) or sorbent (for SPE) is not optimal for the analyte's polarity.[10] 2. Strong Protein Binding: The analyte is bound to plasma proteins (e.g., albumin) and is not being released during extraction.[11] 3. Improper pH: The sample pH is not adjusted correctly. For reversed-phase or cation-exchange SPE, the carboxylic acid should be protonated (neutral) for retention. | 1a. (LLE): Test different water-immiscible organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). 1b. (SPE): Ensure the sorbent chemistry matches the analyte. For this acidic compound, a mixed-mode anion-exchange/reversed-phase sorbent can be very effective.[12] 2. Disrupt protein binding by adding an acid (e.g., formic, trichloroacetic) or a miscible organic solvent (e.g., acetonitrile) before extraction.[11][13] 3. Adjust sample pH to ~2 units below the analyte's pKa before loading onto a reversed-phase SPE cartridge.[14] |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | 1. Co-elution of Phospholipids: Phospholipids from plasma are a major cause of ion suppression in ESI-MS.[1] 2. Insufficient Chromatographic Separation: The analyte elutes in a region with many other endogenous compounds. | 1a. Use a sample preparation technique that effectively removes phospholipids, such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE). Protein precipitation alone is often insufficient.[1] 1b. Modify the LC gradient to better separate the analyte from the phospholipid elution region (typically later in the run). 2. Optimize the HPLC method (gradient, column chemistry) to move the analyte to a cleaner region of the chromatogram. |
| Poor Reproducibility (%CV > 15%) | 1. Inconsistent SPE Procedure: The SPE cartridge bed may be drying out between steps, or the flow rate during sample loading is too high.[10] 2. Sample Inhomogeneity: The sample was not mixed properly after thawing or addition of internal standard. 3. Variable Extraction Efficiency: Small variations in pH, solvent composition, or timing are impacting results. | 1. Ensure the sorbent bed remains wetted throughout the conditioning and loading steps.[15] Control flow rates carefully, allowing sufficient time for analyte-sorbent interaction.[10] 2. Always vortex samples thoroughly after each addition step. 3. Automate the sample preparation process if possible. If manual, ensure consistent timing and volumes for each step. |
Workflow for Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Caption: Logical workflow for diagnosing low recovery in SPE.
Chromatography & Detection: Troubleshooting Guide
Even with perfect sample preparation, issues can arise during the LC-MS/MS analysis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The analyte's carboxylic acid group is interacting with the silica backbone of the column.[7] 2. Column Overload: Injecting too much analyte mass onto the column. | 1a. Lower the mobile phase pH to 2.5-3.5 using 0.1% formic or acetic acid to protonate silanol groups.[7] 1b. Use a modern, highly end-capped column or a column with a polar-embedded phase to shield the silanols. 2. Dilute the sample and reinject. |
| Poor Peak Shape (Fronting or Splitting) | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile).[7] 2. Column Void or Blockage: A physical problem with the column, such as a blocked inlet frit or a void in the packing material.[7][16] | 1. Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[7] 2. First, try backflushing the column. If this fails, replace the column frit or the entire column.[7][16] |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition. 2. Column Degradation: The stationary phase is breaking down, often due to use at high pH or temperature. 3. Pump/System Issues: The HPLC pump is not delivering a consistent, accurate mobile phase composition.[17] | 1. Prepare mobile phases fresh and in large batches to ensure consistency. 2. Replace the column. Ensure the method operates within the column's recommended pH and temperature range. 3. Run a pump proportioning valve test and check for leaks in the system.[17] |
| Low MS Signal / Sensitivity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte in the MS source.[4][6] 2. Poor Ionization: The mobile phase is not optimal for generating ions (e.g., wrong pH, lack of modifier). 3. Incorrect MS Parameters: Source temperature, gas flows, or ion optics are not optimized for the analyte. | 1. Improve sample cleanup (see Section 3). Optimize chromatography to move the analyte away from interfering peaks.[9] 2. For this acidic compound, negative electrospray ionization (ESI-) is likely optimal. Ensure the mobile phase pH is high enough to deprotonate the carboxylic acid (e.g., using a small amount of ammonium hydroxide or a buffer like ammonium acetate). Alternatively, positive ionization (ESI+) may work by targeting the keto group. Experiment with both. 3. Perform a systematic optimization of all MS source and compound-specific parameters by infusing a standard solution of the analyte. |
Method Validation FAQs
Once developed, a bioanalytical method must be validated to prove it is fit for purpose, following guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[18][19][20][21]
Q1: What are the key parameters I need to assess during method validation?
A1: According to the ICH M10 guideline, a full validation for a chromatographic assay should include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[19][21]
Q2: How do I quantitatively assess the matrix effect?
A2: The most accepted method is the post-extraction spike technique.[5] You compare the peak response of the analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (clean) solvent. The ratio of these responses is the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates enhancement.[5] This should be tested using at least six different lots of the biological matrix.
Q3: What is the purpose of an internal standard (IS)?
A3: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and QCs. Its primary purpose is to compensate for variability during sample preparation and analysis.[1] For LC-MS/MS, a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms) is the ideal IS, as it co-elutes and experiences nearly identical matrix effects, providing the most effective correction.
Appendix: Example Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This is a starting point and requires optimization for your specific application.
-
Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of internal standard solution. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes.
-
SPE Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences. Follow with 1 mL of methanol to remove non-polar interferences like phospholipids. Dry the cartridge under vacuum for 1-2 minutes.
-
Elute: Elute the analyte with 1 mL of 2% formic acid in methanol into a clean collection tube. The acid neutralizes the anion-exchange sorbent, releasing the analyte.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Parameters
These are example parameters and must be optimized on your specific instrument.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition: To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻. The product ion will be a stable fragment generated after collision-induced dissociation.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
-
Xie, F., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Jubran, D., & Yehia, A. M. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]
-
Baranowska, I., & Wilczek, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022). ProPharma. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry [PDF]. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation [PDF]. [Link]
-
FDA ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.). FyoniBio. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. (n.d.). J-Stage. [Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). MDPI. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025). ResearchGate. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]
-
HPLC Methods for analysis of Ketoglutaric acid. (n.d.). HELIX Chromatography. [Link]
-
Poor peak shape. (n.d.). Nacalai Tesque. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Techniques for disrupting protein binding in sample preparation. (2023). Biotage. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC - NIH. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]
-
Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. (2025). ResearchGate. [Link]
-
how to develop a lc-ms/ms method for acidic compounds plasma. (2007). Chromatography Forum. [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. [Link]
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Fast LC/MS in the analysis of small molecules. (n.d.). ResearchGate. [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent. [Link]
-
Sample Prep for Blood or Serum. (2021). YouTube. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. [Link]
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC - NIH. [Link]
-
Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]
-
Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism. (n.d.). PMC - NIH. [Link]
-
Analytical Bias Between Species Caused by Matrix Effects in Quantitative Analysis of a Small-Molecule Pharmaceutical Candidate in Plasma. (n.d.). PubMed. [Link]
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Addressing analytical challenges in 5-(3,4-Difluorophenyl)-5-oxovaleric acid characterization
Technical Support Center: 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Welcome to the technical support resource for the analytical characterization of this compound (DFPVA). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this keto-acid intermediate. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of DFPVA.
Q1: What are the primary analytical challenges associated with this compound?
A1: The primary challenges stem from its molecular structure: a carboxylic acid, a ketone, and a difluorinated aromatic ring. This combination can lead to:
-
Chromatographic Issues: The polar carboxylic acid group can interact with residual silanols on silica-based HPLC columns, causing peak tailing.[1] Its low volatility and thermal lability make direct GC analysis difficult without derivatization.[2]
-
Spectral Complexity: The two fluorine atoms in the phenyl ring create complex splitting patterns in both ¹H and ¹³C NMR spectra, which can complicate structure elucidation and impurity identification.[3][4]
-
Potential for Degradation: As a keto-acid, DFPVA may be susceptible to degradation under harsh thermal, oxidative, photolytic, or pH conditions. Forced degradation studies are essential to understand its stability profile.[5][6][7]
-
Physical Properties: The presence of a carboxylic acid suggests potential hygroscopicity, which can affect weighing accuracy for quantitative analyses and may require careful handling and storage.
Q2: Which HPLC column is recommended for purity analysis of DFPVA?
A2: A modern, high-purity, end-capped C18 column is the standard starting point. These columns have a minimal number of accessible silanol groups, which reduces the secondary interactions that cause peak tailing with acidic compounds like DFPVA.[1][8] For methods requiring pH extremes, specialized columns such as phenyl-hexyl or those with embedded polar groups can offer alternative selectivity and improved peak shape.
Q3: Is derivatization necessary for GC analysis?
A3: Yes, derivatization is highly recommended. The carboxylic acid group makes DFPVA non-volatile and prone to thermal degradation in a hot GC inlet.[2] Esterification of the carboxylic acid, for example, by creating a methyl or trimethylsilyl (TMS) ester, is a common and effective strategy.[9][10][11] This process increases volatility and thermal stability, allowing for reliable chromatographic analysis.
Q4: How do the fluorine atoms impact NMR analysis?
A4: The two fluorine atoms provide a powerful analytical handle via ¹⁹F NMR, which is a highly sensitive and specific technique for fluorinated compounds.[12][13][14] However, they also introduce complexities:
-
¹H and ¹³C NMR: You will observe J-coupling between fluorine and nearby protons and carbons (¹JCF, ²JCF, ³JHF, etc.), which splits these signals into complex multiplets.
-
¹⁹F NMR: This technique provides a direct window into the electronic environment of the fluorine atoms. The chemical shifts and coupling constants in the ¹⁹F spectrum are highly sensitive to the molecular structure and can be invaluable for identifying impurities or degradants where the fluorine substitution pattern has changed.[3][4]
Q5: What are the key parameters to monitor in thermal analysis (DSC/TGA)?
A5: For DFPVA, thermal analysis is crucial for understanding its solid-state properties.[15][16]
-
Thermogravimetric Analysis (TGA): This will determine the presence of residual solvents or water (moisture content) and identify the onset temperature of thermal decomposition.[15][17]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point, enthalpy of fusion, and to screen for polymorphism. Different crystalline forms (polymorphs) can have different physical properties, including solubility and stability.[18]
Section 2: Troubleshooting Guides by Analytical Technique
High-Performance Liquid Chromatography (HPLC)
Issue 1: Severe Peak Tailing for the Main DFPVA Peak
-
Underlying Cause: Unwanted secondary interactions between the acidic carboxyl group of DFPVA and residual silanol groups on the silica-based column packing material are the primary cause of peak tailing for acidic compounds.[1][19] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in a distorted peak shape.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of the mobile phase. By operating at a pH approximately 2 units below the pKa of the carboxylic acid (typically ~4-5), the carboxyl group will be fully protonated (non-ionized). This minimizes its ability to interact with silanol groups.[1] A buffer like phosphate or acetate should be used to maintain a stable pH.[20]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured from high-purity silica and undergo exhaustive end-capping to shield most residual silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.[8]
-
Check for Column Contamination: Strongly basic compounds from previous analyses may have irreversibly adsorbed to the column, creating active sites. Follow the manufacturer's recommendations for column washing and regeneration.
-
Evaluate Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing. Ensure connections are made properly with minimal dead volume.[8]
-
Workflow for HPLC Peak Tailing Troubleshooting
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: Inconsistent Retention Times
-
Underlying Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention time. For an ionizable compound like DFPVA, poorly buffered mobile phase is a very common culprit.[20]
-
Troubleshooting Steps:
-
Ensure Proper Buffering: Verify that the mobile phase pH is stable. Use a buffer at a concentration of at least 10-25 mM and ensure the pH is within +/- 1 unit of the buffer's pKa for maximum buffering capacity.
-
Premix Mobile Phase: If using an isocratic method, premixing the mobile phase solvents by volume before placing them in the reservoir can be more consistent than relying on the pump's online mixing, especially for older systems.
-
Use a Column Thermostat: Column temperature significantly affects retention. A column oven provides a stable thermal environment, leading to more reproducible results.
-
Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For reversed-phase, this typically requires flushing with 10-20 column volumes of the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No Peak or a Broad, Tailing Peak Observed for DFPVA
-
Underlying Cause: DFPVA has low volatility due to its carboxylic acid group and molecular weight. It is also prone to thermal degradation at typical GC inlet temperatures. Direct injection is often unsuccessful.[2]
-
Troubleshooting Protocol: Silylation for GC-MS Analysis
-
Principle: Silylation is a derivatization technique that replaces the active hydrogen in the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[11] The most common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[10] The resulting TMS ester is much more volatile and thermally stable.
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of DFPVA into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., Pyridine, Acetonitrile, or DMF). Ensure the sample is fully dissolved.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes. The reaction time and temperature may require optimization.[10][11]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
-
-
Expected Outcome: A sharp, symmetric peak corresponding to the TMS-derivatized DFPVA should be observed. The mass spectrum will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in Assigning Protons in the Aromatic Region of the ¹H NMR Spectrum
-
Underlying Cause: The three protons on the difluorophenyl ring are coupled not only to each other but also to the two fluorine atoms. This results in a complex, overlapping multiplet system that is difficult to interpret by first-order analysis.
-
Troubleshooting Steps:
-
Acquire a ¹⁹F NMR Spectrum: This is the most direct approach. A ¹⁹F NMR spectrum will clearly show the signals for the two distinct fluorine atoms. The splitting pattern in the ¹⁹F spectrum will reveal ¹⁹F-¹⁹F coupling and ¹⁹F-¹H coupling constants, which are essential for solving the structure.[3][4]
-
Run a 2D COSY (Correlation Spectroscopy) Experiment: A ¹H-¹H COSY spectrum will show correlations between coupled protons. This will help identify which aromatic protons are adjacent to each other.
-
Utilize a 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates protons with their directly attached carbons. By identifying the carbon signals first (which may be less overlapped), you can then assign the attached protons.
-
Perform a ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) Experiment: This can show through-space correlations between fluorine and proton nuclei, helping to confirm assignments.
-
Data Interpretation Logic for NMR
Caption: Multi-technique NMR strategy for structural elucidation.
Section 3: Impurity Profiling and Stability Assessment
The identification and control of impurities are mandated by regulatory bodies like the ICH.[21][22][23][24]
Forced Degradation Studies
Forced degradation (or stress testing) is essential to establish the intrinsic stability of DFPVA and to develop a stability-indicating analytical method.[5][6][7][25][26] The goal is to achieve 5-20% degradation of the main compound to ensure that any potential degradation products can be detected.[5]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp or heat at 40-60°C for 1-4 hours | To test stability in alkaline environments. |
| Oxidation | 3-6% H₂O₂ | Room Temp for 24 hours | To assess susceptibility to oxidation. |
| Thermal | Dry Heat (e.g., 105°C) | 24-48 hours | To evaluate solid-state thermal stability. |
| Photolytic | ICH Q1B compliant light source | Expose solid & solution samples | To assess light sensitivity. |
Protocol: General Forced Degradation Procedure
-
Prepare Stock Solution: Prepare a stock solution of DFPVA in a suitable solvent (e.g., 1 mg/mL in Acetonitrile:Water 50:50).
-
Apply Stress: To separate aliquots of the stock solution, add the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the solid material and the stock solution.
-
Incubate: Store the samples under the specified conditions for the target duration. Include a control sample (unstressed) stored at ambient temperature in the dark.
-
Neutralize (if applicable): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analyze: Analyze all stressed samples and the control sample by a suitable HPLC-UV/DAD method. The use of a Diode Array Detector (DAD) is crucial for assessing peak purity and detecting co-eluting impurities.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Calculate the mass balance to ensure all components are accounted for.
References
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Thermal Analysis in the Pharmaceutical Industry . TA Instruments. [Link]
-
Acids: Derivatization for GC Analysis . Wiley Online Library. [Link]
-
19Flourine NMR . University of Ottawa. [Link]
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
-
〈621〉 CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
-
TGA Analysis in Pharmaceuticals . ResolveMass Laboratories Inc. [Link]
-
Peak Tailing in HPLC . Element Lab Solutions. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . AZoM. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . LCGC North America. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical Analysis. [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis . Chemija. [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D . AZoM. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]
-
Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool . EngagedScholarship@CSU. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds . RSC Advances. [Link]
-
Pharmaceutical Forced Degradation Studies – A Regulatory Update . LinkedIn. [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy . Anasazi Instruments. [Link]
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- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. chromtech.com [chromtech.com]
- 9. gcms.cz [gcms.cz]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 22. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Purity Validation of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Keto-Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-(3,4-Difluorophenyl)-5-oxovaleric acid is a valuable bifunctional building block, featuring a difluorinated aromatic ring primed for further modification and a keto-acid moiety that allows for a diverse range of chemical transformations, such as the synthesis of heterocyclic scaffolds like pyridazinones.[2]
The utility of this intermediate is directly proportional to its purity. The presence of isomeric, starting material, or side-product impurities can lead to ambiguous biological data, complicate reaction scale-up, and introduce regulatory hurdles in later stages of drug development. Therefore, a robust and validated synthetic protocol, coupled with a comprehensive analytical strategy for purity confirmation, is not merely a procedural formality but a critical component of rigorous scientific inquiry.
This guide provides an in-depth analysis of the primary synthetic route to this compound, explains the causality behind key experimental choices, and presents a multi-technique approach for its definitive purity validation.
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic chemistry.[3][4]
Reaction Mechanism: The Formation of the Acylium Ion
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds through several distinct steps:
-
Activation of the Acylating Agent: The Lewis acid coordinates to the carbonyl oxygen of glutaric anhydride, polarizing the C-O bond and making the acyl carbon more electrophilic.
-
Formation of the Acylium Ion: This complex cleaves to form a highly reactive acylium ion, which is resonance-stabilized.[5][6] This step is crucial as it generates the potent electrophile required to overcome the aromatic stability of the benzene ring.
-
Electrophilic Attack: The electron-rich π system of 1,2-difluorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the [AlCl₃(anhydride)]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[6] The catalyst is regenerated in the process.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[1]
Materials:
-
1,2-Difluorobenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Inert Solvent (e.g., Dichloromethane, Nitrobenzene)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and a suitable inert solvent.
-
Causality: An inert atmosphere (nitrogen or argon) is essential to prevent the degradation of the moisture-sensitive AlCl₃ catalyst. The stoichiometry of AlCl₃ is critical; more than one equivalent is needed because the catalyst complexes with both the starting anhydride and the final ketone product.[4]
-
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add glutaric anhydride (1.0 equivalent) to the suspension. Slowly add 1,2-difluorobenzene (1.0 to 1.1 equivalents) dropwise via the dropping funnel, maintaining the low temperature.
-
Causality: The reaction is highly exothermic. Maintaining a low temperature during the addition of the arene minimizes potential side reactions, such as thermal degradation and undesired isomer formation.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC provides a quick, qualitative check for the consumption of the starting materials and the formation of the product. A sample from the reaction is spotted against the starting materials on a TLC plate.
-
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath again and cautiously quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Causality: The acidic workup is crucial for two reasons: it hydrolyzes the aluminum complexes formed with the product, liberating the free ketone, and it protonates the carboxylic acid. The ice dissipates the heat generated during this highly exothermic quenching process.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is typically a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Trustworthiness: Recrystallization is an effective method for removing minor impurities, leading to a product with high crystalline purity.
-
Part 2: Comparative Analysis of Synthesis Routes
While Friedel-Crafts acylation is the dominant method, alternative catalysts and conditions exist that can influence the reaction's efficiency and environmental impact.
| Parameter | Primary Route (AlCl₃) | Alternative Route (HFIP) |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Hexafluoroisopropanol (HFIP) |
| Stoichiometry | Stoichiometric or excess amounts required[4] | Can be used as a solvent (catalytic promoter) |
| Workup | Aqueous, acidic workup required; generates significant aluminum waste | Simpler workup, potentially avoiding aqueous quench |
| Conditions | Low to ambient temperature | Room temperature, often without additional reagents |
| Advantages | High reactivity, well-established, reliable for many substrates. | "Greener" methodology, metal- and halogen-free, milder conditions.[4] |
| Disadvantages | Generates corrosive HCl gas, moisture sensitive, significant waste stream.[7] | HFIP is expensive, may not be as broadly applicable as strong Lewis acids. |
| Reference | [1][5] | [4][7] |
Part 3: Comprehensive Purity Validation
No single analytical technique can definitively confirm the structure and purity of a synthesized compound. A multi-faceted approach is required for a self-validating system.
Caption: Workflow for the comprehensive validation of product purity.
Spectroscopic Characterization
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural confirmation and identification of proton environments. | Aromatic Region (approx. 7.5-8.0 ppm): Complex multiplets corresponding to the three aromatic protons. Aliphatic Region (approx. 2.0-3.2 ppm): Triplets or multiplets for the three methylene (-CH₂-) groups. Carboxylic Acid (approx. 12 ppm): A broad singlet for the -COOH proton (can be exchanged with D₂O). |
| ¹³C NMR | Confirms carbon backbone and functional groups. | Carbonyls: Two distinct signals >170 ppm (ketone and carboxylic acid). Aromatic Carbons: Multiple signals between 115-155 ppm, showing C-F coupling. Aliphatic Carbons: Three signals in the 20-40 ppm range. |
| Mass Spec (MS) | Confirms molecular weight and provides fragmentation data. | Molecular Ion Peak (M+H)⁺: Expected at m/z 229.06. Analysis of fragmentation can further confirm the structure. |
| IR Spectroscopy | Identifies key functional groups. | Broad O-H stretch: ~2500-3300 cm⁻¹ (carboxylic acid). Sharp C=O stretch: ~1700-1720 cm⁻¹ (carboxylic acid). Sharp C=O stretch: ~1680-1690 cm⁻¹ (aryl ketone). C-F stretches: ~1100-1300 cm⁻¹. |
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment.
Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). For example, a linear gradient from 30% to 90% Acetonitrile over 15 minutes.
-
Causality: The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. A gradient is used to ensure elution of both polar and non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or acetonitrile.
-
Analysis: Purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks detected. Commercial suppliers often report purities of around 97%.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method. However, the success of its application in research and development hinges on a meticulous approach to both the synthesis and its subsequent validation. By understanding the chemical principles behind each step of the protocol and employing a multi-technique analytical strategy, researchers can ensure the high quality and integrity of this critical chemical intermediate, thereby building a foundation of trustworthiness and accuracy for their downstream scientific endeavors.
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A Comparative Guide to the Cross-Reactivity of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid Derivatives as Soluble Epoxide Hydrolase Inhibitors
This guide provides an in-depth comparison of the cross-reactivity profiles of 5-(3,4-difluorophenyl)-5-oxovaleric acid derivatives, a promising class of compounds targeting soluble epoxide hydrolase (sEH). We will explore the critical importance of selectivity in drug design, detail the experimental methodologies for assessing on-target and off-target activity, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively working in pharmacology and medicinal chemistry.
Introduction: The Therapeutic Promise and Challenge of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the metabolic degradation of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties.[2] By hydrolyzing EETs to their less active corresponding dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens these beneficial effects.[1][2] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[3][4]
The this compound scaffold represents a core structure for developing potent sEH inhibitors. However, as with any therapeutic agent, achieving high target specificity is paramount. Cross-reactivity with other enzymes can lead to unintended off-target effects, reducing the therapeutic window and potentially causing toxicity.[5] This guide focuses on the systematic evaluation of such cross-reactivity, providing the necessary protocols and analytical frameworks to guide the development of safer and more effective sEH inhibitors.
The Primary Target and Its Biochemical Context
To understand cross-reactivity, we must first understand the primary target. sEH is an α/β hydrolase fold protein that acts on lipid epoxides.[1] Its activity is a critical control point in the arachidonic acid signaling pathway, which also includes the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that produce pro-inflammatory prostaglandins and leukotrienes, respectively.[3] Due to the shared substrate precursor (arachidonic acid) and the structural similarities among metabolic enzymes, these related pathways represent a primary source of potential off-target interactions.
Caption: The Arachidonic Acid Cascade and the Role of sEH.
A Systematic Approach to Cross-Reactivity Profiling
A robust assessment of selectivity involves a multi-tiered screening process. It begins with quantifying the potency against the primary target (sEH), followed by counter-screening against a panel of rationally selected off-targets, and culminates in validation using cell-based functional assays.
Caption: Tiered Experimental Workflow for Cross-Reactivity Studies.
Experimental Protocols: A Guide to Best Practices
Reproducible and reliable data are the bedrock of drug development. The following protocols are designed to be self-validating by including necessary controls and providing clear endpoints.
Protocol 1: In Vitro sEH Enzymatic Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on purified sEH enzyme activity.[6][7]
-
Expertise & Experience: The choice of substrate concentration is critical. Using a substrate concentration close to its Michaelis constant (Km) provides a sensitive environment for detecting competitive inhibitors.[8] Pre-incubation of the enzyme and inhibitor allows for equilibrium to be reached, which is essential for accurately determining the potency of tight-binding inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Reconstitute purified human sEH enzyme in assay buffer to a working concentration (e.g., 1 nM).
-
Prepare a stock solution of the substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in DMSO. Dilute in assay buffer to a working concentration of 2x the final desired concentration (e.g., 10 µM).
-
Prepare a serial dilution of the this compound derivative compounds in DMSO, and then dilute into assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the compound dilution to the test wells. For control wells, add 25 µL of buffer with the corresponding DMSO concentration (negative control) and 25 µL of a known potent sEH inhibitor (positive control).
-
Add 25 µL of the sEH enzyme solution to all wells except for a "no enzyme" blank.
-
Pre-incubate the plate at 30°C for 15 minutes with gentle shaking.
-
Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence (e.g., excitation at 330 nm, emission at 465 nm) over 30 minutes at 30°C. The product of CMNPC hydrolysis is fluorescent.
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic read.
-
Normalize the rates to the negative control (100% activity) and blank (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay for Off-Target Profiling
This assay format is used to assess whether the test compounds bind to other related enzymes, such as microsomal epoxide hydrolase (mEH) or COX-2. It measures the displacement of a known, labeled ligand from the target's active site.[9][10]
-
Expertise & Experience: A key requirement for this assay is that the unlabeled test compound and the labeled ligand bind to the same site.[9] The concentrations of the target protein and labeled ligand must be carefully optimized to ensure a robust signal window for detecting displacement.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Select a suitable off-target enzyme (e.g., purified human mEH).
-
Select a corresponding fluorescently labeled ligand (competitor) known to bind the active site of the off-target with a known dissociation constant (Kd).
-
Prepare assay buffer appropriate for the off-target enzyme.
-
Prepare serial dilutions of the this compound derivatives.
-
-
Assay Procedure:
-
In a microplate, combine the off-target enzyme and the fluorescent competitor at fixed concentrations (typically around 1-2x the Kd of their interaction).[9]
-
Add the serially diluted test compounds to the wells. Include controls for no displacement (buffer only) and maximum displacement (a high concentration of a known unlabeled ligand for that target).
-
Incubate the plate to allow the binding to reach equilibrium. The time and temperature will be specific to the target enzyme.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal (e.g., using fluorescence polarization or time-resolved fluorescence). Binding of the large enzyme to the small fluorescent ligand will result in a high signal, while displacement by the test compound will cause the signal to decrease.
-
Plot the signal against the logarithm of the test compound concentration.
-
Calculate the EC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
-
Convert the EC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled competitor.[9]
-
Protocol 3: Cell-Based Assay for Functional Selectivity
Cell-based assays provide a more physiologically relevant context to confirm the findings from biochemical assays.[11][12] They can reveal effects related to cell permeability, metabolism, and engagement with the target in its native environment.
-
Expertise & Experience: The choice of cell line is crucial. It should endogenously express the target (sEH) and relevant downstream signaling components. For example, a vascular smooth muscle cell line could be used to measure EET-mediated vasodilation or changes in inflammatory markers.
Step-by-Step Methodology (Example: Anti-inflammatory effect in Macrophages):
-
Cell Culture and Plating:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cells.
-
-
Endpoint Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercially available ELISA kit. sEH inhibition is expected to increase endogenous EETs, leading to a reduction in TNF-α production.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the logarithm of the compound concentration.
-
Determine the IC50 value, representing the concentration at which the compound inhibits 50% of the LPS-induced TNF-α production.
-
Simultaneously, run a cell viability assay (e.g., MTT or resazurin) to ensure the observed effects are not due to cytotoxicity.[13]
-
Comparative Data Analysis: Quantifying Selectivity
The data gathered from these assays should be compiled to facilitate a clear comparison. A selectivity index is calculated to quantify the preference of a compound for the intended target over off-targets.
Table 1: Example Structures of this compound Derivatives
| Compound ID | R-Group Modification |
| DFOV-A | (Reference) -H |
| DFOV-B | -CH₃ |
| DFOV-C | -NH₂ |
| DFOV-D | -OCH₃ |
Table 2: Comparative Cross-Reactivity Profile (Hypothetical Data)
| Compound ID | sEH IC50 (nM) | mEH IC50 (nM) | COX-2 IC50 (nM) | sEH/mEH Selectivity Index¹ | sEH/COX-2 Selectivity Index¹ |
| DFOV-A | 15 | 1,500 | >10,000 | 100 | >667 |
| DFOV-B | 12 | 850 | >10,000 | 71 | >833 |
| DFOV-C | 25 | >10,000 | >10,000 | >400 | >400 |
| DFOV-D | 8 | 1,200 | 5,000 | 150 | 625 |
¹ Selectivity Index = IC50 (Off-Target) / IC50 (sEH). A higher value indicates greater selectivity.
Interpretation of Results:
-
All compounds show high potency against the primary target, sEH.
-
DFOV-C , featuring a polar amine group, demonstrates exceptional selectivity, with no significant activity against mEH or COX-2 within the tested range. This suggests that introducing polarity at this position may prevent binding to the more hydrophobic active sites of the off-targets.
-
DFOV-B , with a small hydrophobic methyl group, shows a slight decrease in selectivity against mEH compared to the reference compound, indicating that this region may interact with a shared hydrophobic pocket between the two hydrolases.[14]
-
DFOV-D is the most potent compound but shows some cross-reactivity with COX-2, which warrants further investigation.
Conclusion and Future Directions
The systematic study of cross-reactivity is a non-negotiable step in the development of safe and effective therapeutics. For inhibitors based on the this compound scaffold, a tiered approach combining biochemical and cell-based assays provides a comprehensive understanding of a compound's selectivity profile. By quantifying on- and off-target potencies, researchers can establish clear structure-selectivity relationships, enabling the rational design of derivatives with an optimized therapeutic index. The methodologies and frameworks presented in this guide offer a robust pathway for identifying lead candidates with the highest potential for clinical success.
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A Comparative Guide to the In Vivo Efficacy of Difluorophenyl and Dichlorophenyl Compounds
Introduction: The Critical Role of Halogen Substitution in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms is a cornerstone of medicinal chemistry. Among these, fluorine and chlorine substitutions, particularly in the form of difluorophenyl and dichlorophenyl moieties, are frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The choice between these two halogenated phenyl rings is not arbitrary; it is a nuanced decision that can profoundly impact a compound's in vivo efficacy, safety, and overall clinical potential. Fluorine's high electronegativity and small size can enhance metabolic stability and binding affinity, while the larger chlorine atoms can alter conformation and introduce different electronic effects.[1] This guide provides a comparative analysis of the in vivo efficacy of difluorophenyl and dichlorophenyl compounds, supported by experimental data and detailed protocols to aid researchers in making informed decisions during the drug development process.
Section 1: Comparative Pharmacokinetics: Beyond Simple Bioisosteres
The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its chemical structure. The substitution of a dichlorophenyl with a difluorophenyl group, or vice versa, can lead to significant shifts in a compound's pharmacokinetic profile.
Metabolic Stability: One of the primary reasons for introducing fluorine into a molecule is to block metabolic oxidation. The high strength of the carbon-fluorine bond makes it resistant to cleavage by cytochrome P450 enzymes. This often translates to a longer half-life and increased exposure in vivo. Conversely, the carbon-chlorine bond is more susceptible to metabolic activation, which can sometimes lead to the formation of reactive metabolites, a potential source of toxicity.
Membrane Permeability and Distribution: The lipophilicity of a compound, a key determinant of its ability to cross biological membranes, is differentially affected by fluorine and chlorine. While both are lipophilic, the overall impact on the molecule's properties will depend on the specific substitution pattern and the surrounding chemical environment. These differences can influence a drug's volume of distribution and its ability to penetrate target tissues, including the central nervous system.
Experimental Protocol: Murine Pharmacokinetic Study
A robust pharmacokinetic study is essential to characterize and compare novel compounds. The following protocol outlines a standard approach for assessing the pharmacokinetic profiles of a difluorophenyl and a dichlorophenyl-containing compound in mice.[2][3][4][5][6]
Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, t½, AUC, Clearance) of Compound A (Difluorophenyl) and Compound B (Dichlorophenyl) following intravenous (IV) and oral (PO) administration in mice.
Methodology:
-
Animal Model: Use 6-8 week old male C57BL/6 mice. Acclimatize the animals for at least 3-5 days before the experiment.[7]
-
Compound Formulation:
-
For IV administration, dissolve compounds in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a final concentration of 1 mg/mL.
-
For PO administration, formulate the compounds in a vehicle like 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
-
-
Dosing:
-
Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Administer a single PO dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.[3]
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Expected Insights: This study will reveal crucial differences in the absorption, distribution, and clearance of the two compounds, providing a rational basis for selecting the more promising candidate for further efficacy studies.
Visualization of a Typical Pharmacokinetic Study Workflow
Caption: Workflow for a murine pharmacokinetic study.
Section 2: Head-to-Head In Vivo Efficacy: Case Studies in Oncology
The ultimate test of a drug candidate is its ability to elicit a therapeutic effect in a living organism. In oncology, kinase inhibitors are a prominent class of drugs where difluorophenyl and dichlorophenyl substitutions are common.
Case Study 1: MEK Inhibitors - Trametinib (Difluorophenyl) vs. Selumetinib (Dichlorophenyl)
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[8][9] MEK inhibitors have emerged as a key therapeutic strategy. Trametinib, which contains a 2,4-difluorophenyl group, and selumetinib, which has a 2,4-dichlorophenyl moiety, are both potent MEK inhibitors.[10][11]
In vivo studies in various cancer models have demonstrated the anti-tumor activity of both compounds.[12][13][14][15][16] However, subtle differences in their efficacy and safety profiles can be observed. For instance, while both have shown efficacy in BRAF-mutant melanoma, trametinib in combination with the BRAF inhibitor dabrafenib has demonstrated a significant overall survival benefit.[17] A meta-analysis of trametinib for neurofibromatosis type 1-associated tumors showed an overall response rate of 45.3%.[10] In contrast, selumetinib has shown a higher objective response rate of 73.8% for the same indication.[10] These differences may arise from a combination of factors, including their distinct pharmacokinetic properties and off-target activities.
Case Study 2: Multi-Kinase Inhibitors - Regorafenib vs. Sorafenib in Hepatocellular Carcinoma (HCC)
Regorafenib and sorafenib are both multi-kinase inhibitors used in the treatment of advanced HCC.[18][19] Structurally, they are very similar, with regorafenib being a fluorinated analog of sorafenib (though in this case, the key difference is a fluorine atom on the central phenyl ring, not a difluorophenyl vs. dichlorophenyl group on an appendage). Nevertheless, this single fluorine substitution leads to a distinct clinical profile.
In preclinical models of HCC, both drugs have shown efficacy, but regorafenib often demonstrates superior or more consistent tumor growth inhibition.[18] In a patient-derived xenograft (PDX) model, regorafenib showed a greater response in the majority of models compared to sorafenib.[18] Clinically, regorafenib has been shown to improve overall survival in patients with HCC who have progressed on sorafenib therapy.[20][21] This suggests that the fluorine substitution in regorafenib may alter its target engagement profile or overcome certain resistance mechanisms to sorafenib.[20]
| Compound | Target(s) | Indication | In Vivo Model | Key Efficacy Finding | Citation |
| Trametinib | MEK1/2 | Melanoma, NF1-tumors | Xenograft | ORR of 45.3% in NF1-related tumors | [10] |
| Selumetinib | MEK1/2 | NF1-tumors | Clinical Trial | ORR of 73.8% in NF1-related tumors | [10] |
| Regorafenib | Multi-kinase | HCC | PDX | Superior response vs. sorafenib in most models | [18] |
| Sorafenib | Multi-kinase | HCC | Orthotopic Murine | Did not significantly improve median survival | [18] |
Experimental Protocol: Human Tumor Xenograft Efficacy Study
This protocol describes a standard subcutaneous xenograft model to compare the anti-tumor efficacy of two compounds.[7][22][23][24]
Objective: To evaluate and compare the in vivo anti-tumor activity of Compound A (Difluorophenyl) and Compound B (Dichlorophenyl) in a human tumor xenograft model.
Methodology:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A375 melanoma for MEK inhibitors) under standard conditions.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[24]
-
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: Volume = (width)² x length/2.[7]
-
Randomization and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice/group): Vehicle control, Compound A, and Compound B.
-
Administer compounds daily via oral gavage at a predetermined dose for 21 days.
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Visualization of the RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by MEK inhibitors.
Section 3: Toxicity and Safety Considerations
While efficacy is paramount, the safety profile of a drug is equally important. The choice between a difluorophenyl and a dichlorophenyl moiety can influence a compound's toxicity. As mentioned, the greater metabolic lability of the C-Cl bond can potentially lead to the formation of reactive metabolites. On the other hand, the accumulation of highly stable fluorinated compounds can also lead to off-target effects and toxicity. A comprehensive assessment of toxicity in preclinical models is therefore essential.[25]
Conclusion: A Data-Driven Approach to Halogen Selection
The decision to incorporate a difluorophenyl versus a dichlorophenyl group into a drug candidate is a complex one with significant downstream consequences for in vivo performance. This guide has highlighted that while general principles regarding metabolic stability and lipophilicity can provide initial guidance, a definitive answer can only be obtained through rigorous head-to-head in vivo comparisons. By employing well-designed pharmacokinetic and efficacy studies, such as the ones detailed here, drug development professionals can make data-driven decisions to select the compound with the optimal balance of potency, selectivity, and safety for clinical advancement.
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Chlorinated Analogs
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of halogens, particularly fluorine and chlorine, into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[1][2][3][4] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[4][5][6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][4][5]
Chlorine, while also an electron-withdrawing group, has a different impact on metabolic stability. The carbon-chlorine (C-Cl) bond is weaker than the C-F bond, making it more susceptible to metabolic cleavage.[7] However, the introduction of chlorine can still enhance metabolic stability, often by altering the electronic properties of an aromatic ring, making it less prone to oxidation.[8]
This guide will delve into the nuances of how fluorine and chlorine impact metabolic stability, providing a framework for making informed decisions during the drug design process.
The Underlying Chemistry: C-F vs. C-Cl Bonds
The fundamental differences in the metabolic stability of fluorinated and chlorinated compounds stem from the distinct properties of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.
The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 109 kcal/mol.[5] This exceptional strength is a result of the high electronegativity of fluorine (3.98 on the Pauling scale) and the significant ionic character of the bond.[7][9] This makes the C-F bond highly resistant to homolytic cleavage, a common mechanism in metabolic oxidation.[6]
In contrast, the C-Cl bond is weaker, with a bond dissociation energy of around 80 kcal/mol.[7] Chlorine is less electronegative than fluorine (3.16 on the Pauling scale), resulting in a less polar and more easily broken bond.[10]
Metabolic Pathways and the Role of Cytochrome P450
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including drugs.[11][12] These enzymes catalyze a variety of oxidative reactions, which are often the first step in drug clearance.[11][13]
Halogenated compounds are metabolized by CYP enzymes through several pathways, including oxidation and reduction.[11][14] The specific pathway and the resulting metabolites are highly dependent on the nature of the halogen and the overall structure of the molecule.[11][14]
For fluorinated compounds, the strength of the C-F bond often makes direct oxidation at the fluorinated carbon difficult. Instead, metabolism may occur at other sites on the molecule. However, CYP-mediated hydroxylation at fluorinated alkyl carbons can still occur, leading to defluorination and the formation of potentially toxic metabolites.[5]
Chlorinated compounds are more readily metabolized by CYP enzymes.[11][14] The metabolism of chlorinated alkanes, for example, can proceed through either oxidative or reductive pathways, depending on the specific compound and the conditions.[11][14]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-halogenated compounds with their fluorinated and chlorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Aromatic Amine | Parent (non-halogenated) | Aromatic amine with a metabolically labile methyl group | 15 | 46.2 | Human |
| Fluorinated Analog | Fluorine replaces a hydrogen on the methyl group | 45 | 15.4 | Human | |
| Chlorinated Analog | Chlorine replaces a hydrogen on the aromatic ring | 30 | 23.1 | Human | |
| Alkyl Ether | Parent (non-halogenated) | Alkyl ether susceptible to O-dealkylation | 20 | 34.7 | Rat |
| Fluorinated Analog | Fluorine on the terminal methyl group | 60 | 11.6 | Rat | |
| Chlorinated Analog | Chlorine on the alkyl chain | 25 | 27.7 | Rat |
This data is a representative compilation from various literature sources and is intended for comparative purposes.
Experimental Protocols for Assessing Metabolic Stability
A robust assessment of metabolic stability is crucial for predicting a drug candidate's in vivo pharmacokinetic profile. The in vitro microsomal stability assay is a widely used method for this purpose.[12][15][16]
In Vitro Microsomal Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[12][15]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]
-
Prepare stock solutions of the test compounds and positive controls (e.g., Dextromethorphan, Midazolam) in a suitable solvent like DMSO.[15]
-
Prepare a working stock of liver microsomes (e.g., human, rat, mouse) in the phosphate buffer.[12][15]
-
Prepare a solution of the NADPH-regenerating system, which serves as a cofactor for CYP enzymes.[12][17]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the metabolic half-life (t½) from the slope of the line.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[4]
-
Visualization of Key Concepts
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Halogenation blocks or alters metabolic oxidation at susceptible sites.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of drug candidates.[1][2][3][4] The exceptional strength of the C-F bond provides a robust shield against metabolic degradation, often leading to significant improvements in pharmacokinetic properties.[5][6][24] While chlorination can also improve metabolic stability, its effects are generally more modest and context-dependent.[8][25][26]
However, it is crucial to recognize that halogenation is not a universal solution. Inappropriate placement of fluorine can lead to unforeseen metabolic pathways and the formation of toxic metabolites.[5] Therefore, a thorough understanding of the metabolic fate of halogenated compounds is essential.
Future research in this area will likely focus on the development of more predictive in silico models to guide the rational design of halogenated drugs. Additionally, a deeper understanding of the specific CYP enzymes involved in the metabolism of halogenated compounds will enable more precise and effective drug design strategies.
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Benchmarking 5-(3,4-Difluorophenyl)-5-oxovaleric Acid Derivatives Against Known Inhibitors: A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and validation of novel molecular entities with therapeutic potential is a paramount objective. This guide provides an in-depth technical comparison of novel 5-(3,4-difluorophenyl)-5-oxovaleric acid derivatives against established inhibitors of a critical therapeutic target. While the specific biological activity of this compound itself is not extensively documented in publicly available literature, its structural motifs suggest a plausible interaction with soluble epoxide hydrolase (sEH), an enzyme of significant interest in the management of inflammation, pain, and cardiovascular diseases.[1][2][3]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this novel class of compounds. We will delve into the mechanistic rationale for targeting sEH, present detailed experimental protocols for comparative analysis, and offer insights into the interpretation of performance data.
The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[4] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1][2][5] However, sEH rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active.[4]
By inhibiting sEH, the concentration and bioavailability of protective EETs are increased, offering a promising therapeutic strategy for a multitude of pathological conditions.[6][7] This mechanism of action has driven the development of numerous sEH inhibitors, some of which have advanced into clinical trials for indications such as hypertension and neuropathic pain.[6][8][9]
The chemical structure of this compound, featuring a substituted phenyl ring and a carboxylic acid moiety, shares pharmacophoric features with known sEH inhibitors.[10][11] This structural analogy forms the basis of our hypothesis that its derivatives may exhibit inhibitory activity against sEH.
Benchmarking Against Established sEH Inhibitors
To rigorously evaluate the potential of novel this compound derivatives, it is essential to benchmark their performance against well-characterized sEH inhibitors. For the purpose of this guide, we have selected the following benchmark compounds based on their high potency and extensive documentation in the scientific literature:
-
TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): A potent and selective sEH inhibitor with well-documented in vivo efficacy.[12][13]
-
GSK2256294A: An orally active sEH inhibitor that has been evaluated in clinical trials.[9][12]
-
AR9281 (APAU): A potent, selective, and orally active sEH inhibitor with demonstrated anti-inflammatory and antihypertensive effects in preclinical models.[12]
Experimental Design for Comparative Analysis
A robust and multi-faceted experimental approach is required to comprehensively assess the inhibitory potential of the novel derivatives in comparison to the benchmark inhibitors. This should encompass both biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow for the comparative analysis.
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Navigating the Labyrinth of Preclinical Research: A Comparative Guide to Ensuring Reproducible Biological Data for 5-(3,4-Difluorophenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, the reproducibility of preclinical data is the bedrock upon which successful therapeutic development is built. The concerning reality is that a significant portion of preclinical research is not reproducible, leading to wasted resources and a delayed "bench-to-bedside" transition for promising new drugs. This guide addresses this critical issue by focusing on a novel chemical entity, 5-(3,4-Difluorophenyl)-5-oxovaleric acid , a compound with latent therapeutic potential but a scarcity of publicly available, reproducible biological data.
This document serves as a comprehensive manual for researchers, providing a comparative analysis of this compound against a well-characterized alternative. More importantly, it outlines a detailed, robust experimental framework to generate reliable and reproducible biological data, thereby fostering confidence in early-stage drug development.
The Enigma of this compound: A Molecule of Inferred Potential
This compound is a synthetic compound whose biological activity profile is largely uncharted in peer-reviewed literature. However, its structural similarity to other pharmacologically active molecules, particularly its dichloro-analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, allows us to infer its potential therapeutic applications. Preliminary, non-peer-reviewed data on the dichloro-analog suggests a spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects[1]. The presence of the difluorophenyl moiety in our target compound is a key structural modification known to influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and biological activity.
Given the nascent stage of research on this compound, establishing a robust and reproducible biological dataset is paramount. This guide will focus on two of its most plausible biological activities: anti-inflammatory and antimicrobial effects.
The Benchmark for Reproducibility: A Tale of Two Comparators
To contextualize the challenge of generating reproducible data for a novel compound, we will draw comparisons with two well-established drugs, each a gold standard in its respective therapeutic area: Diclofenac for anti-inflammatory activity and Ciprofloxacin for antimicrobial activity. These compounds have been extensively studied, with a wealth of reproducible data and well-defined mechanisms of action, making them ideal benchmarks.
The Anti-inflammatory Benchmark: Diclofenac
Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties[][3]. Its primary mechanism of action is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators in the synthesis of prostaglandins, molecules that play a crucial role in inflammation and pain signaling[][4]. The extensive body of reproducible data on Diclofenac's efficacy and mechanism provides a clear standard for what a robust dataset should entail.
The Antimicrobial Benchmark: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacteria[5][6]. It functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death[5][7]. The minimum inhibitory concentrations (MICs) of Ciprofloxacin against various bacterial strains are well-documented and serve as a reliable benchmark for antimicrobial potency.
A Framework for Rigor: Generating Reproducible Data for this compound
The absence of established protocols for this compound necessitates a meticulously designed experimental workflow that incorporates best practices for ensuring data reproducibility. The following sections provide detailed, step-by-step methodologies for assessing the anti-inflammatory and antimicrobial activities of this compound.
Part 1: Assessment of Anti-inflammatory Activity
Rationale: Based on the reported anti-inflammatory properties of its dichloro-analog, it is plausible that this compound may also modulate inflammatory pathways. A common and reproducible method to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent-induced toxicity.
-
Prepare Diclofenac as a positive control in the same concentration range.
-
-
LPS Stimulation and Cytokine Measurement:
-
Pre-treat the cells with varying concentrations of the test compound or Diclofenac for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (medium with DMSO) and an unstimulated control.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound and Diclofenac relative to the LPS-stimulated control.
-
Determine the IC50 value (the concentration at which 50% of cytokine production is inhibited) for both compounds using non-linear regression analysis.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to ensure that the observed inhibition of cytokine production is not due to cytotoxicity.
-
Diagram of the Anti-inflammatory Experimental Workflow:
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Part 2: Assessment of Antimicrobial Activity
Rationale: The presence of a halogenated phenyl ring is a common feature in many antimicrobial agents. Therefore, evaluating the antimicrobial potential of this compound is a logical step. A standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a common pathogenic bacterium, such as Staphylococcus aureus, provides a reproducible measure of antimicrobial potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strain and Culture Conditions:
-
Use a reference strain of Staphylococcus aureus (e.g., ATCC 29213).
-
Prepare an overnight culture of the bacteria in Mueller-Hinton Broth (MHB) at 37°C with agitation.
-
-
Inoculum Preparation:
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Preparation and Assay Plate Setup:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare Ciprofloxacin as a positive control in the same concentration range.
-
Include a growth control well (bacteria in MHB with DMSO) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the test compound, positive control, and growth control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Diagram of the Antimicrobial Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Data Summary: A Call for Experimental Validation
The following table illustrates the type of comparative data that can be generated using the proposed protocols. The values for this compound are hypothetical and serve as a template for reporting experimentally determined results.
| Compound | Biological Activity | Assay | Target/Organism | Key Metric (IC50 / MIC) |
| This compound | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | TNF-α/IL-6 production | To be determined |
| Diclofenac | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | TNF-α/IL-6 production | ~1-10 µM (literature values) |
| This compound | Antimicrobial | Broth Microdilution | Staphylococcus aureus | To be determined |
| Ciprofloxacin | Antimicrobial | Broth Microdilution | Staphylococcus aureus | ~0.25-1 µg/mL (literature values) |
Conclusion: Championing a Culture of Reproducibility
The journey of a novel compound from a laboratory curiosity to a life-changing therapeutic is long and fraught with challenges. Ensuring the reproducibility of early-stage biological data is not merely a matter of scientific rigor; it is a fundamental prerequisite for making sound decisions in drug development. For a compound with limited existing data like this compound, the adoption of standardized, robust, and well-documented experimental protocols is not just recommended—it is essential.
This guide provides a clear and actionable framework for researchers to generate high-quality, reproducible data for this promising molecule. By adhering to these principles and utilizing well-characterized comparators as benchmarks, the scientific community can build a solid foundation of trustworthy data, accelerating the path of discovery and ultimately, bringing new therapies to patients in need.
References
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Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731.[3][8]
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Drugs.com. Diclofenac: Package Insert / Prescribing Information / MOA. [Online]. Available at: [Link][4]
-
Wikipedia. Diclofenac. [Online]. Available at: [Link]
-
Lebel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 8(1), 3-33.[6]
-
Hosseini, S. M., et al. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Infection and Drug Resistance, 14, 4907–4921.[7]
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Drago, L., & De Vecchi, E. (2009). Ciprofloxacin: an overview of uses, mechanism of action, and adverse effects. Expert review of anti-infective therapy, 7(1), 21-33.[9]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-(3,4-Difluorophenyl)-5-oxovaleric acid
As drug development professionals and laboratory scientists, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(3,4-Difluorophenyl)-5-oxovaleric acid (CAS No. 845790-46-7), ensuring the safety of laboratory personnel and compliance with regulatory standards.
The procedural framework outlined here is built upon the foundational principles of risk assessment, waste minimization, and proper segregation. It is designed to empower researchers to manage waste streams confidently and effectively, from the point of generation to final collection by environmental health and safety (EHS) professionals.
Hazard Profile and Risk Assessment
Understanding the inherent hazards of this compound is the first step in managing its disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for an expert evaluation of its likely properties and hazards.
The molecule consists of a carboxylic acid group, making it inherently acidic, and a difluorinated phenyl ring. This combination informs the primary risks associated with its handling and disposal.
| Property | Identifier / Description | Associated Hazards & Rationale |
| Chemical Name | This compound | - |
| CAS Number | 845790-46-7[1][2] | - |
| Molecular Formula | C₁₁H₁₀F₂O₃[1][2] | - |
| Physical Form | Cream-colored solid[1] | In solid form, presents an inhalation and contact hazard if dusty. |
| Structural Hazards | Carboxylic Acid Group | Corrosivity: Aqueous solutions will be acidic and can cause skin and eye irritation or burns. The pH of waste solutions may fall under regulatory thresholds for corrosive waste (e.g., ≤ 2).[3] |
| Difluorophenyl Group | Thermal Decomposition Products: As a fluorinated organic compound, thermal decomposition (e.g., during improper incineration) can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4] This necessitates disposal via specialized high-temperature incineration with acid gas scrubbers.[4][5] | |
| General Organic Compound | Environmental Hazard: While specific ecotoxicity data is unavailable, similar organic acids can be harmful to aquatic life. Therefore, it should not be disposed of down the drain.[6][7] |
Core Principles for Disposal
All disposal activities must adhere to the established hierarchy of waste management. This ensures safety, regulatory compliance, and environmental protection.
-
Source Reduction & Minimization : The most effective disposal method is to generate less waste. Accurately calculate experimental needs to avoid purchasing excess material, and whenever feasible, reduce the scale of experiments.[3][8]
-
Segregation : Never mix incompatible waste streams.[6] For this compound, this means keeping acidic waste separate from bases, cyanides, and reactive substances.[6][8] Crucially, waste containing fluorinated or other halogenated compounds should be segregated from non-halogenated waste to ensure it is routed to the correct disposal facility.[8]
-
Containerization : Use only designated, compatible waste containers.[3] For acidic and organic waste, high-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[3][9] Containers must be kept closed except when adding waste and should not be filled beyond 90% capacity to prevent spills.[9]
-
Labeling : All waste containers must be accurately and clearly labeled. The label must include the full chemical name(s) of the contents, approximate concentrations, relevant hazard pictograms (e.g., Corrosive, Environmental Hazard), and the accumulation start date.[3][6]
-
Storage : Store waste containers in a designated and controlled location known as a Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[3][9]
Step-by-Step Disposal Protocols
Follow the specific procedure below that matches the form of your waste material. Under no circumstances should this chemical or its solutions be disposed of via sink or drain.
Protocol 3.1: Unused, Expired, or Off-Specification Solid Compound
-
Do Not Open: If the original container is unopened or the material is otherwise in its pure, solid form, do not attempt to alter it.
-
Label as Waste: Clearly label the container as "Hazardous Waste." Ensure the original manufacturer's label with the full chemical name is legible.
-
Request Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Provide them with the full chemical name and CAS number.
Protocol 3.2: Contaminated Solid Laboratory Waste
This category includes items such as gloves, weigh paper, pipette tips, and paper towels contaminated with this compound.
-
Designate a Container: Use a dedicated solid waste container, such as a lined cardboard box or a plastic pail, specifically for this waste stream.
-
Label Clearly: Affix a "Hazardous Waste" label to the container. List "Solid Lab Debris contaminated with this compound."
-
Collect Waste: Place all contaminated solid items directly into this container.
-
Seal and Store: Once full, securely seal the container or liner. Store it in your designated SAA and arrange for EHS pickup.
Protocol 3.3: Solutions in Organic Solvents
-
Identify Solvent Type: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate, hexanes). This is the most critical step for proper segregation.
-
Select Correct Waste Container:
-
For halogenated solvents , use a container labeled "Halogenated Organic Waste."
-
For non-halogenated solvents , use a container labeled "Non-Halogenated Organic Waste."
-
-
Label Contents: On the waste container's label, list the full name of the solvent(s) and "this compound," including an estimated concentration.
-
Transfer Waste: Carefully pour the waste solution into the appropriate container using a funnel. Keep the container closed when not in use.
-
Arrange for Disposal: When the container is nearing 90% full, close it securely and move it to your SAA for EHS collection.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.[8][10]
-
Triple Rinse Procedure:
-
Select a solvent that can readily dissolve the compound (e.g., ethanol, acetone).
-
Add a small amount of the solvent to the container (approximately 10% of the container's volume).
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the solvent rinsate into the appropriate organic waste container (Protocol 3.3). This rinsate is hazardous waste.
-
Repeat this rinsing process two more times for a total of three rinses.[8][10]
-
-
Final Disposal: After triple rinsing, the container can often be disposed of in the regular trash. However, you must first completely deface or remove all hazardous chemical labels.[10] Confirm this final step with your institution's EHS, as local regulations may vary.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and double nitrile gloves.
-
Containment: For a solid spill, gently cover it with an absorbent pad to prevent it from becoming airborne. For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Clean-Up: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of personal or environmental health.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury Chemical and Process Engineering.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet for Valeric-d9 acid.
- OU College of Dentistry. (2021, August 31). Safety Data Sheet for 2-Oxovaleric acid.
- Renfert GmbH. (2025, August 26). Safety Data Sheet for help:ex plaque f..
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet for 3,5-Difluorobenzoic acid.
- SFA. (2016, July 29). Safety Data Sheet according to Regulation (EC) No. 1907/2006.
- The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- The Society of the Plastics Industry, Inc. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions.
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- Fisher Scientific. (2015, March 19). Safety Data Sheet for Isovaleric Acid.
- Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet for 5-Phenylvaleric acid.
- Arctom Scientific. (n.d.). CAS NO. 845790-46-7 | this compound.
- BLD Pharm. (n.d.). 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid.
- Echemi. (n.d.). 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid.
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A Researcher's Guide to Personal Protective Equipment for Handling 5-(3,4-Difluorophenyl)-5-oxovaleric acid
This guide provides essential safety and handling information for 5-(3,4-Difluorophenyl)-5-oxovaleric acid (CAS 845790-46-7), a compound of interest in contemporary research and development. As a trusted partner in your scientific endeavors, we aim to deliver value beyond the product itself by equipping you with the knowledge to ensure a safe and efficient laboratory environment. The following protocols and recommendations are grounded in established chemical safety principles and are designed to be both comprehensive and practical for the professional researcher.
Hazard Assessment: Understanding the Compound
-
Carboxylic Acid Moiety : This functional group suggests that the compound is acidic and may cause skin and eye irritation or burns upon direct contact.[1]
-
Aromatic Ketone Structure : Aromatic ketones are generally stable but can be irritating to the respiratory tract if inhaled as a dust or aerosol.
-
Difluorophenyl Group : The presence of fluorine atoms on the aromatic ring indicates that thermal decomposition could release hazardous fumes, such as hydrogen fluoride. Halogenated organic compounds should be handled with care, and their waste must be disposed of properly.[2][3]
-
Physical Form : This compound is typically a solid, which means that airborne dust can be generated during handling, posing an inhalation risk.
Given the absence of specific toxicity data, it is prudent to treat this compound as a substance of unknown toxicity and to handle it with a high degree of caution to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields | Nitrile or butyl rubber gloves | Lab coat | N95 respirator (if not in a fume hood) |
| Preparing Solutions | Chemical splash goggles | Nitrile or butyl rubber gloves | Lab coat | Not generally required if in a fume hood |
| Transferring Solutions | Chemical splash goggles | Nitrile or butyl rubber gloves | Lab coat | Not generally required if in a fume hood |
| Potential for Splashing | Face shield over goggles | Nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Not generally required if in a fume hood |
| Cleaning Spills | Face shield over goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | N95 respirator or higher, as needed |
Step-by-Step PPE Protocol:
Donning PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If a splash risk exists, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if required): If handling the solid outside of a fume hood, perform a fit check and don your N95 respirator.
-
Eye and Face Protection: Put on your safety glasses or chemical splash goggles. If a significant splash risk is present, use a face shield in addition to goggles.[1]
-
Gloves: Select the appropriate gloves (nitrile or butyl rubber). Inspect them for any signs of damage before putting them on. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface.
-
Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield and/or goggles.
-
Respiratory Protection: Remove your respirator.
-
Final Hand Hygiene: Wash your hands again.
Operational and Disposal Plans
A clear and well-rehearsed plan for handling and disposal is essential for laboratory safety.
Handling Workflow:
The following diagram illustrates a safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it require special disposal procedures.
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and contaminated items (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for halogenated organic waste.[4] Do not mix with non-halogenated waste to avoid costly disposal procedures.[3]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov[5]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from osha.gov[6]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from compliancy-group.com[7]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from osha.gov[8]
-
USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from usalab.com[9]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from sciencemadness.org[2]
-
Lexgo.be. (n.d.). ECHA publishes guidance on chemical safety assessment. Retrieved from lexgo.be[10]
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The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment. Retrieved from actagroup.com[11]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from sigmaaldrich.com
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from leelineworkwear.com[1]
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European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from youtube.com[12]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ethz.ch[13]
-
Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from mit.edu
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from hhs.gov[14]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from ehs.wisc.edu[15]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from quicktest.co.uk[16]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from temple.edu[3]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from researchgate.net[17]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from bucknell.edu[4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
